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  • Product: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid
  • CAS: 115974-97-5

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid

Executive Summary The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a highly versatile para-substituted cinnamic acid mono-ester. In modern drug discovery, it serves as a critical rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a highly versatile para-substituted cinnamic acid mono-ester. In modern drug discovery, it serves as a critical rigid linker in the design of pharmacophores, most notably in the synthesis of histone deacetylase (HDAC) inhibitors[1]. By providing optimal spatial distance and structural rigidity, this intermediate enables the precise positioning of zinc-binding groups (ZBGs) within the catalytic pocket of target enzymes, a mechanism currently being leveraged to overcome cisplatin resistance in tumors and to develop neuroprotective agents for Alzheimer's disease[2].

This technical whitepaper provides an authoritative, step-by-step guide to the synthesis of this molecule, evaluating the causality behind reagent selection, stereochemical control, and purification methodologies.

Structural and Physicochemical Profile

Before initiating synthesis, it is critical to understand the thermal and physical boundaries of the target molecule to design appropriate isolation and purification steps. The presence of both a carboxylic acid (hydrogen bond donor/acceptor) and a methyl ester (hydrogen bond acceptor) dictates its solubility profile—highly soluble in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions, but insoluble in non-polar organics.

Table 1: Physicochemical Properties
ParameterValue / Description
IUPAC Name 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid
Common Synonyms (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid; Methyl 4-carboxycinnamate
CAS Number 115974-97-5
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.20 g/mol
Melting Point 242–243 °C
Physical Form Solid powder (White to off-white)
Stereochemistry strictly (E)-isomer (Trans)

Retrosynthetic Analysis & Pathway Selection

The synthesis of the (E)-alkene bridge can be approached via two primary carbon-carbon bond-forming strategies: the Horner-Wadsworth-Emmons (HWE) Olefination and the Mizoroki-Heck Cross-Coupling .

Retrosynthesis Target 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid HWE Pathway A: HWE Olefination Target->HWE Heck Pathway B: Mizoroki-Heck Coupling Target->Heck Precursor1 4-Formylbenzoic Acid + Trimethyl Phosphonoacetate HWE->Precursor1 Precursor2 4-Bromobenzoic Acid + Methyl Acrylate Heck->Precursor2

Figure 1: Retrosynthetic pathways for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)

The HWE reaction is the industry standard for synthesizing this compound[1].

Causality & Mechanistic Logic

We select the HWE reaction over the classic Wittig reaction for two critical reasons:

  • Stereoselectivity: The use of trimethyl phosphonoacetate (a phosphonate ester) yields a stabilized carbanion. The reaction proceeds under thermodynamic control, overwhelmingly favoring the formation of the (E)-alkene (trans-isomer) due to the reversible formation of the anti-oxaphosphetane intermediate.

  • Byproduct Management: Unlike the Wittig reaction, which generates triphenylphosphine oxide (a notoriously difficult byproduct to remove), the HWE reaction produces dimethyl phosphate. This byproduct is highly water-soluble and is effortlessly removed during a basic aqueous workup.

Because the starting material (4-formylbenzoic acid) contains an acidic carboxylic proton, 2.2 equivalents of base must be used. The first equivalent deprotonates the carboxylic acid, and the second generates the phosphonate ylide.

Experimental Protocol

Reagents: 4-formylbenzoic acid (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 2.2 eq), Anhydrous THF.

  • Ylide Generation: Charge a flame-dried Schlenk flask with anhydrous THF and cool to 0 °C under an inert argon atmosphere. Add NaH (2.2 eq). Slowly add trimethyl phosphonoacetate (1.2 eq) dropwise. Observation: Effervescence (H₂ gas evolution) will occur. Stir for 30 minutes until the solution becomes clear, indicating complete formation of the phosphonate carbanion.

  • Substrate Addition: Dissolve 4-formylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to control the exothermic acid-base neutralization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching & Workup: Quench the reaction carefully with distilled water. Concentrate the mixture under reduced pressure to remove THF.

  • Isolation: The aqueous phase contains the sodium salt of the product and the dimethyl phosphate byproduct. Wash the aqueous layer once with ethyl acetate to remove unreacted phosphonate and mineral oil. Acidify the aqueous layer with 1M HCl to pH 2. The target compound, 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, will precipitate as a white solid.

  • Purification: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallize from ethanol if >98% purity is required.

Pathway B: Mizoroki-Heck Cross-Coupling

An alternative route relies on palladium-catalyzed C-C bond formation.

Causality & Mechanistic Logic

This pathway utilizes 4-bromobenzoic acid and methyl acrylate. The reaction requires a Pd(II) precatalyst (e.g., Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. A base (typically Triethylamine, Et₃N) is strictly required to neutralize the hydrobromic acid (HBr) generated during the β -hydride elimination step; failure to neutralize HBr results in immediate catalyst poisoning and the formation of palladium black. The steric bulk of the palladium complex during β -hydride elimination ensures excellent (E)-selectivity.

Experimental Protocol

Reagents: 4-bromobenzoic acid (1.0 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), Tri-o-tolylphosphine (0.1 eq), Et₃N (3.0 eq), Anhydrous DMF.

  • Preparation: In a thick-walled pressure tube, combine 4-bromobenzoic acid, Pd(OAc)₂, and the phosphine ligand.

  • Solvent & Base: Add anhydrous DMF, followed by methyl acrylate and Et₃N. Note: Et₃N is used in excess (3.0 eq) to both neutralize the generated HBr and deprotonate the carboxylic acid, enhancing solubility in DMF.

  • Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.

  • Reaction: Seal the tube and heat to 90 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic filtrate with 1M HCl to protonate the product and remove triethylammonium bromide salts.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid).

Comparative Data Analysis

Table 2: Pathway Comparison Matrix
ParameterPathway A (HWE Olefination)Pathway B (Heck Coupling)
Primary Reagents 4-formylbenzoic acid, Phosphonoacetate4-bromobenzoic acid, Methyl acrylate
Catalyst Required None (Base mediated)Pd(OAc)₂ (Expensive, Heavy Metal)
(E)-Selectivity >95% (Thermodynamic control)>95% (Steric control during elimination)
Byproduct Removal Easy (Water-soluble phosphate)Moderate (Requires Celite/Scavengers for Pd)
Scalability Excellent (Industrial standard)Good (Limited by Pd removal at scale)

Downstream Applications in Drug Discovery

The synthesized 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is not typically an end-product but a highly valuable building block. By converting the carboxylic acid into an amide and subsequently treating it with hydroxylamine (NH₂OH), researchers generate potent hydroxamic acids[1].

These derivatives act as powerful epigenetic modulators. The cinnamic acid backbone provides the exact angstrom-level spacing required to insert the hydroxamic acid (Zinc Binding Group) deep into the narrow catalytic channel of Histone Deacetylase 6 (HDAC6), while the opposite end of the molecule acts as a surface recognition cap[2].

Pharmacophore Cap Surface Recognition Cap (e.g., Monoterpene) Linker Rigid Linker (Cinnamic Acid Derivative) Cap->Linker ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG

Figure 2: Pharmacophore model of HDAC inhibitors utilizing the rigid cinnamic acid linker.

References

  • MDPI. "Hydroxamic Acids Containing a Bicyclic Pinane Backbone as Epigenetic and Metabolic Regulators: Synergizing Agents to Overcome Cisplatin Resistance." International Journal of Molecular Sciences, 2023. Available at:[Link]

  • NIH / MDPI. "Elaboration of the Effective Multi-Target Therapeutic Platform for the Treatment of Alzheimer's Disease Based on Novel Monoterpene-Derived Hydroxamic Acids." International Journal of Molecular Sciences, 2023. Available at:[Link]

Sources

Exploratory

The Privileged Scaffold: Discovery, Evolution, and Application of Cinnamic Acid Derivatives in Modern Drug Discovery

Executive Summary Cinnamic acid and its derivatives represent one of the most versatile and "privileged" scaffolds in medicinal chemistry. Originally isolated from natural botanical sources, this simple aromatic carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnamic acid and its derivatives represent one of the most versatile and "privileged" scaffolds in medicinal chemistry. Originally isolated from natural botanical sources, this simple aromatic carboxylic acid has undergone extensive structural diversification over the past century. Today, synthetic cinnamic acid derivatives—particularly cinnamic hydroxamates—are FDA-approved cornerstones in epigenetic pharmacology, serving as highly potent Histone Deacetylase (HDAC) inhibitors.

This whitepaper provides an in-depth technical analysis of the historical discovery, synthetic evolution, and pharmacological mechanisms of cinnamic acid derivatives. Furthermore, it outlines field-proven, self-validating experimental protocols for both the synthesis and biological evaluation of these compounds, designed for researchers and drug development professionals.

Historical Milestones: From Botanical Extracts to Synthetic Chemistry

The history of cinnamic acid is a testament to the evolution of pharmacognosy into rational drug design. The compound exists naturally in both cis and trans isomeric forms, though the trans configuration is thermodynamically favored and predominantly found in nature[1].

  • Natural Isolation (1872): Cinnamic acid was first definitively isolated from cinnamon bark (Cinnamomum cassia) and balsam resins (such as storax) by chemists F. Beilstein and A. Kuhlberg in 1872[1]. Its early applications were largely confined to the fragrance and flavor industries due to its aromatic properties.

  • The Perkin Reaction (1868): The synthetic accessibility of cinnamic acid was revolutionized slightly before its formal natural characterization. In 1868, Sir William Henry Perkin developed the Perkin reaction , a classic organic condensation between an aromatic aldehyde (benzaldehyde) and an aliphatic anhydride (acetic anhydride) in the presence of a weak base (sodium acetate)[2].

While the Perkin reaction was a historical breakthrough, it suffered from significant limitations: it required prolonged exposure to high heat (refluxing for hours) and produced notoriously low yields when electron-donating substituents were present on the aromatic ring[3][4]. This necessitated the development of more efficient synthetic workflows.

Chemical Evolution & Structural Diversification

To overcome the thermal degradation and low yields of the Perkin reaction, modern medicinal chemistry shifted toward the Knoevenagel-Doebner condensation . This method utilizes malonic acid and an aromatic aldehyde, catalyzed by a weak base like piperidine.

Causality in Synthetic Design: Why Microwave-Assisted Knoevenagel?

In contemporary drug discovery, rapid library generation is critical. Microwave-assisted Knoevenagel condensation has become the gold standard[5].

  • The "Why": Traditional conductive heating relies on convection, which is slow and can cause localized overheating, leading to unwanted decarboxylation side-products. Microwave irradiation directly excites the dipole moments of the polar reactants and solvent, providing instantaneous, uniform volumetric heating.

  • The Base: Piperidine is selected over stronger bases (like NaOH) because it facilitates the formation of the malonate enolate without triggering competitive Cannizzaro reactions or aldol self-condensation of the aldehyde[5].

Experimental Protocol: Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

This protocol is designed as a self-validating system incorporating integrated Quality Control (QC) checkpoints to ensure compound integrity.

Reagents: Substituted benzaldehyde (1.0 mmol), Malonic acid (1.5 mmol), Piperidine (1.5 mmol), Absolute ethanol (2.0 mL).

  • Reaction Assembly: Combine the substituted benzaldehyde and malonic acid in a microwave-safe quartz reaction vessel. Add absolute ethanol as the solvent, followed by the dropwise addition of piperidine.

  • Microwave Irradiation: Seal the vessel and irradiate at 660 W for 1-3 minutes (depending on the substituent's electronic effects)[5].

    • QC Checkpoint 1 (In-Process): Monitor reaction completion via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot and the emergence of a lower Rf spot (the carboxylic acid).

  • Workup & Decarboxylation: Pour the reaction mixture into crushed ice. The intermediate undergoes spontaneous decarboxylation. Acidify the solution dropwise with 1M HCl until pH 4 is reached[5].

    • Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the precipitation of the trans-cinnamic acid derivative.

  • Purification: Filter the precipitate under vacuum, wash with chilled distilled water, and recrystallize from hot ethanol.

    • QC Checkpoint 2 (Orthogonal Validation): Verify structural integrity via FT-IR (confirming the C=O stretch at ~1680 cm⁻¹ and the alkene C=C at ~1620 cm⁻¹) and melting point analysis against literature values.

SynthesisWorkflow A Aromatic Aldehyde + Malonic Acid B Addition of Piperidine (Catalytic Base) A->B Mix reagents C Microwave Irradiation (Solvent-Free or EtOH) B->C Uniform heating D Decarboxylation Intermediate C->D Knoevenagel condensation E Acidification (pH 4) & Precipitation D->E Workup F Cinnamic Acid Derivative (High Yield >85%) E->F Filtration & QC

Caption: Workflow for the microwave-assisted Knoevenagel synthesis of cinnamic acids.

Pharmacological Evolution: From Antimicrobials to Epigenetic Modulators

Historically, natural cinnamic acids (like ferulic and caffeic acid) were studied for their antimicrobial and antioxidant properties, functioning primarily by disrupting bacterial cell membranes and scavenging reactive oxygen species (ROS)[6][7]. However, the true translational breakthrough occurred when the cinnamic scaffold was repurposed for oncology.

The Breakthrough: Cinnamic Hydroxamates as HDAC Inhibitors

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and the silencing of tumor suppressor genes (e.g., p21)[8][9].

Medicinal chemists discovered that modifying the carboxylic acid of the cinnamic scaffold into a hydroxamic acid created highly potent, pan-HDAC inhibitors[8][10].

  • Structural Causality: The native carboxylic acid is a weak zinc binder. The hydroxamic acid group acts as a superior Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion in the HDAC active site with nanomolar affinity[10]. The trans-alkene of the cinnamic scaffold acts as the perfect rigid "linker," allowing the molecule to traverse the narrow, 11 Å hydrophobic channel of the HDAC enzyme to deliver the ZBG directly to the zinc ion[8].

This rational design led to the FDA approval of drugs like Belinostat (approved in 2014 for peripheral T-cell lymphoma) and Panobinostat (approved in 2015 for multiple myeloma)[8][11].

HDACPathway A Cinnamic Hydroxamate (e.g., Panobinostat) B Zn2+ Chelation in HDAC Catalytic Pocket A->B Binds active site C Inhibition of Histone Deacetylation B->C Blocks enzyme D Chromatin Relaxation (Hyperacetylation) C->D Epigenetic shift E Upregulation of p21 (Tumor Suppressor) D->E Gene transcription F Cell Cycle Arrest (G1 Phase) & Apoptosis E->F Phenotypic response

Caption: Mechanism of action for cinnamic acid-derived HDAC inhibitors in cancer cells.

Quantitative Data: Pharmacological Profile

The following table summarizes the structural evolution and corresponding biological efficacy of key cinnamic acid derivatives[6][8][10][11].

Compound NameStructural ModificationPrimary Target / MechanismClinical / Research Efficacy
trans-Cinnamic Acid Unmodified natural scaffoldMembrane disruptionAntimicrobial (MIC ~125-500 µg/mL)
Ferulic Acid 4-hydroxy-3-methoxy additionROS scavengingHigh antioxidant capacity
Belinostat (PXD101) Hydroxamic acid substitutionClass I & II HDACsAnticancer (IC₅₀ ~27 nM)
Panobinostat (LBH589) Hydroxamic acid + indole capPan-HDAC inhibitorAnticancer (IC₅₀ ~1-5 nM)

Self-Validating Biological Protocol: In Vitro Fluorometric HDAC Inhibition Assay

To evaluate the epigenetic efficacy of newly synthesized cinnamic acid derivatives, a robust in vitro assay is required. This fluorometric assay utilizes a synthetic acetylated peptide substrate coupled to a fluorophore (e.g., AMC).

  • Causality of Assay Design: When HDAC deacetylates the substrate, it exposes a cleavage site for a secondary developer enzyme (trypsin-like protease). Cleavage releases the free fluorophore. Therefore, high fluorescence = high HDAC activity ; low fluorescence = successful HDAC inhibition .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the synthesized cinnamic derivatives in DMSO. Dilute to a working concentration range (e.g., 1 nM to 10 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Plate Setup (96-well black microplate):

    • Test Wells: 10 µL of compound + 15 µL of HeLa nuclear extract (source of Class I/II HDACs).

    • Positive Control: 10 µL of Trichostatin A (TSA) or Panobinostat (known inhibitors) + 15 µL extract. (Validates assay sensitivity).

    • Negative Control (Vehicle): 10 µL of 1% DMSO in buffer + 15 µL extract. (Establishes maximum enzyme activity).

    • Blank: 25 µL of buffer only. (Accounts for background auto-fluorescence).

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow compound-enzyme binding.

  • Substrate Addition: Add 25 µL of the fluorogenic acetylated substrate to all wells. Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 50 µL of the developer solution (containing the protease and TSA to stop further HDAC activity). Incubate at room temperature for 15 minutes.

  • Readout & QC Validation: Read fluorescence at Ex=360 nm / Em=460 nm.

    • Self-Validation Check (Z'-factor): Calculate the Z'-factor using the Negative Control and Positive Control wells. A Z'-factor > 0.5 indicates a highly robust and reliable assay. Calculate the IC₅₀ using a non-linear regression curve fit.

Conclusion & Future Perspectives

The journey of cinnamic acid from a simple botanical isolate to the backbone of life-saving epigenetic drugs highlights the power of scaffold-hopping in medicinal chemistry. Moving forward, the cinnamic scaffold is being actively researched in the development of PROTACs (Proteolysis Targeting Chimeras) , where the cinnamic hydroxamate moiety is used not just to inhibit HDACs, but to recruit them to E3 ligases for targeted protein degradation. By understanding the historical context, synthetic causality, and mechanistic pathways of these derivatives, researchers can continue to exploit this privileged scaffold for next-generation therapeutics.

References

  • American Chemical Society. "trans-Cinnamic acid - Molecule of the Week Archive." ACS.org. URL:[Link]

  • SATHEE - IIT Kanpur. "Chemistry Perkin Reaction Mechanism." IITK.ac.in. URL:[Link]

  • National Institutes of Health (PMC). "Cinnamic Acid Derivatives and Their Biological Efficacy." PMC8434032. URL:[Link]

  • MDPI. "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." Molecules. URL:[Link](Note: Sourced via MDPI journal database)

  • Semantic Scholar. "Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention." Corpus ID: 246016335. URL:[Link]

  • National Institutes of Health (PMC). "New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis." PMC11011158. URL:[Link]

  • MDPI. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." Cells. URL:[Link]

Sources

Foundational

Solubility and Stability of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid: A Methodological & Predictive Analysis

An In-depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-[(1E)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5). Due to the absence of extensive public data on this specific molecule, this document serves as a methodological and predictive resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's structural features with detailed, field-proven experimental protocols for generating critical physicochemical data. The guide follows internationally recognized standards, such as those from the International Council for Harmonisation (ICH), to ensure the generation of reliable and robust data for research and development applications.

Introduction and Molecular Analysis

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is a bifunctional organic compound with a molecular formula of C₁₁H₁₀O₄ and a molecular weight of approximately 206.2 g/mol .[1] Commercial sources typically describe it as a powder with a melting point in the range of 242-243°C.

A thorough analysis of its structure is paramount to predicting its behavior and designing appropriate experimental investigations.

Key Structural Features:

  • Carboxylic Acid Group: The benzoic acid moiety contains a carboxylic acid (-COOH) group. This is an acidic functional group that will deprotonate to form a carboxylate anion (-COO⁻) in solutions with a pH above its acid dissociation constant (pKa). This feature is the primary determinant of its pH-dependent aqueous solubility.

  • Methyl Ester Group: The molecule contains a methyl ester (-COOCH₃) functional group. This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a critical consideration for its chemical stability.

  • α,β-Unsaturated Carbonyl System: The acrylate portion of the molecule (the prop-1-en-1-yl group) forms a conjugated system. This system can influence the molecule's UV absorbance properties, making UV-based analytical quantification feasible. It also presents a potential site for nucleophilic attack (Michael addition) and can be susceptible to photodegradation.

Based on these features, we can predict that the compound's solubility will be highly dependent on pH, while its stability will be primarily dictated by its susceptibility to hydrolysis and potentially photolysis.

Physicochemical Properties: Guiding Experimental Design

  • pKa (Acid Dissociation Constant): The pKa of the carboxylic acid group is predicted to be in the range of 3.5 - 4.5 , similar to benzoic acid itself. This prediction is crucial; it tells us that the molecule will be predominantly in its neutral, less soluble form in highly acidic environments (pH < 2) and will transition to its ionized, more soluble carboxylate form as the pH increases above 4.

  • logP (Octanol-Water Partition Coefficient): The calculated logP (XLogP3) for a similar structure, (E)-methyl 3-(3-methoxyphenyl)acrylate, is 2.4.[2] Given the addition of a polar carboxylic acid, the logP for our target molecule is likely to be lower, suggesting moderate lipophilicity. This informs the selection of organic solvents for solubility testing.

These predicted values are not a substitute for experimental data but are invaluable for designing efficient and targeted studies.

Solubility Profiling: Protocols and Strategy

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The "shake-flask" method is the universally recognized gold-standard for determining equilibrium thermodynamic solubility.[3][4]

Protocol: Equilibrium Solubility in Common Solvents

This protocol aims to determine the solubility of the compound in a range of solvents with varying polarities, which is essential for formulation development.

Methodology:

  • Preparation: Add an excess amount of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid to a series of glass vials, each containing a different test solvent (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate). Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. For accurate results, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended microparticles.[5]

  • Sample Preparation: Immediately after centrifugation, carefully withdraw a precise volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment.[5]

Data Presentation:

The results should be summarized in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Qualitative Classification
Water25
Ethanol25
DMSO25
Acetone25
Acetonitrile25
Ethyl Acetate25
Protocol: pH-Solubility Profile

For an ionizable compound like this one, determining solubility as a function of pH is mandatory, particularly for biopharmaceutical classification (BCS).[4]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant range of pH 1.2 to 6.8, as recommended by WHO and other regulatory bodies.[4] Typical buffers include HCl (pH 1.2), acetate (pH 4.5), and phosphate (pH 6.8).

  • Equilibration: Perform the shake-flask method as described in Protocol 3.1, using the prepared buffers as the dissolution media. A temperature of 37 ± 1°C is standard for biopharmaceutical relevance.[4]

  • pH Verification: Crucially, measure the final pH of the suspension at the end of the equilibration period to ensure the buffer capacity was not overwhelmed by the dissolved acidic compound.[3]

  • Sample Processing & Quantification: Follow steps 3-5 from Protocol 3.1 for phase separation, dilution, and HPLC analysis.

Data Presentation:

Buffer SystemTarget pHFinal pHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837

Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[6][7] Forced degradation (stress testing) is undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[8] This information is critical for developing stability-indicating analytical methods.

Predicted Degradation Pathways:

  • Hydrolysis: The methyl ester is the most probable site of hydrolysis. Under acidic conditions, this is a reversible reaction, while under basic conditions, it is an irreversible saponification to yield the corresponding dicarboxylic acid and methanol.

  • Photodegradation: The conjugated system may absorb UV light, leading to isomerization (E/Z) or other photochemical reactions. ICH Q1B provides the standard conditions for photostability testing.[9]

  • Oxidation: While less obvious, the molecule could be susceptible to oxidation, potentially at the double bond.

Protocol: Forced Degradation Study

This protocol follows the principles outlined in the ICH Q1A guideline.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature or gently heat. This reaction is often rapid.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Store the solution at a high temperature (e.g., 80°C). Also, test the solid powder in a dry heat oven.

    • Photostability: Expose the solution and solid powder to controlled light exposure as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[9]

  • Time Points: Sample from each condition at various time points.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20% to allow for clear identification of degradation products without complete loss of the parent peak.

  • Peak Purity: Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is homogeneous and free from co-eluting degradants.

Data Presentation:

Stress ConditionTime (hours)% Parent Remaining% DegradationNumber of Degradants
Control (No Stress)24
0.1 N HCl, 80°C2
8
24
0.1 N NaOH, 25°C0.5
2
3% H₂O₂, 25°C8
24
Thermal (Solid, 80°C)72
Photolytic (ICH Q1B)-

Visualized Workflows

Diagrams help clarify complex experimental sequences.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent vial B Seal vial A->B C Agitate at constant Temp (24-72h) B->C D Settle suspension C->D E Centrifuge supernatant D->E F Dilute clear supernatant E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Equilibrium Solubility Workflow (Shake-Flask).

Stability_Workflow cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution B Acid (HCl, Heat) A->B C Base (NaOH, RT) A->C D Oxidation (H2O2, RT) A->D E Heat (Solution/Solid) A->E F Light (ICH Q1B) A->F G Sample at Timepoints H Neutralize (if needed) G->H I Analyze by Stability- Indicating HPLC H->I J Assess Degradation & Peak Purity I->J

Caption: Forced Degradation Study Workflow.

Conclusion

This guide outlines the necessary predictive analysis and experimental framework for a comprehensive characterization of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. By systematically applying the detailed protocols for solubility and stability, researchers can generate the robust, high-quality data required for critical decision-making in chemical research and drug development. The key to success lies in combining the theoretical understanding of the molecule's functional groups with rigorous adherence to established methodologies like the shake-flask method and ICH stress testing guidelines.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • EMA, ICH Q1 guideline on stability testing of drug substances and drug products, European Medicines Agency, 2023. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • ICH, Quality Guidelines, International Council for Harmonisation. [Link]

  • A. S. L. e Silva et al., Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, Dissolution Technologies, 2017. [Link]

  • EMA, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency, 2003. [Link]

  • Raytor, Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures, Raytor, 2024. [Link]

  • WHO, Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System, World Health Organization, 2018. [Link]

  • S. T. H. et al., Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver, Journal of Pharmaceutical Sciences, 2018. [Link]

  • Dow Development Labs, Ask a Formulator: What is the Purpose and Approach to Solubility Studies?, 2021. [Link]

  • NextSDS, 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Chemical Substance Information. [Link]

  • PubChem, (E)-methyl 3-(3-methoxyphenyl)acrylate Compound Summary, National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in Cell Culture

Introduction & Mechanistic Rationale In modern drug discovery and chemical biology, targeted covalent inhibitors (TCIs) and modulators have gained immense traction for their ability to achieve high target occupancy and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and chemical biology, targeted covalent inhibitors (TCIs) and modulators have gained immense traction for their ability to achieve high target occupancy and prolonged pharmacodynamics[1]. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a bifunctional cinnamic acid derivative that serves as a highly effective small-molecule probe. Structurally, it features a para-carboxylic acid that enhances aqueous solubility and cellular uptake, paired with an α,β-unsaturated methyl ester that acts as a mild electrophile, or Michael acceptor [2].

The Causality of Covalent Target Engagement

The primary biological utility of cinnamic acid-derived Michael acceptors lies in their ability to selectively alkylate "soft" nucleophiles in the proteome—most notably, reactive, low-pKa cysteine residues[3][4]. The most well-characterized target for this chemotype is Keap1 (Kelch-like ECH-associated protein 1) , the primary negative regulator of the Nrf2 antioxidant response pathway[5].

Under basal conditions, Keap1 acts as an adaptor for the Cullin3-based E3 ubiquitin ligase, targeting the transcription factor Nrf2 for rapid proteasomal degradation. When introduced into cell culture, the electrophilic moiety of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid undergoes a thiol-Michael addition with specific sensor cysteines on Keap1 (e.g., Cys151, Cys273). This covalent adduction induces a conformational change in Keap1, disrupting Nrf2 ubiquitination. Consequently, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[5][6].

Keap1_Nrf2 Compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid (Michael Acceptor) Adduct Covalent Adduct (Thiol-Michael Addition) Compound->Adduct Electrophilic Attack Keap1 Keap1 Homodimer (Reactive Cys151/273) Keap1->Adduct Covalent Modification Nrf2_Ub Nrf2 Ubiquitination & Proteasomal Degradation Keap1->Nrf2_Ub Basal State (No Stress) Nrf2_Free Nrf2 Stabilization & Nuclear Translocation Adduct->Nrf2_Free Conformational Change (Inhibits Cullin3 E3 Ligase) ARE Antioxidant Response Element (ARE) Binding Nrf2_Free->ARE Translocation TargetGenes Transcription of Cytoprotective Genes (HO-1, NQO1, GSH enzymes) ARE->TargetGenes Gene Expression

Figure 1: Mechanism of Keap1-Nrf2 pathway activation via covalent Michael addition.

Physicochemical Properties & Quantitative Metrics

To ensure reproducibility, the compound must be handled with an understanding of its chemical stability. The methyl ester is stable in aprotic solvents but susceptible to slow hydrolysis in basic aqueous buffers. Furthermore, Michael acceptors are highly reactive toward extracellular thiols.

Table 1: Compound Properties and Stock Preparation
ParameterSpecification / Protocol
Chemical Name 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid
CAS Number 115974-97-5
Molecular Weight 206.20 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Stock Concentration 20 mM (Dissolve 4.12 mg in 1.0 mL DMSO)
Storage Conditions Aliquot into single-use vials; store at -20°C in the dark.
Stability 6 months at -20°C. Avoid repeated freeze-thaw cycles.
Table 2: Expected Assay Metrics & Pharmacodynamics
Assay TypeTarget ReadoutExpected Effective RangeOptimal Incubation Time
Cytotoxicity (ATP) Cell Viability (IC50)> 50 µM24 - 48 hours
Reporter Assay ARE-Luciferase (EC50)2.5 µM - 15.0 µM6 - 12 hours
Western Blot Nrf2 Nuclear Accumulation5.0 µM - 20.0 µM2 - 4 hours
Western Blot HO-1 / NQO1 Expression5.0 µM - 20.0 µM16 - 24 hours

Experimental Protocols

A robust, self-validating experimental design must account for the inherent reactivity of Michael acceptors. Crucial Insight: Standard cell culture media supplemented with 10% Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA). BSA possesses a free, highly reactive thiol at Cys34, which will prematurely quench the Michael acceptor before it can penetrate the cell membrane. All target engagement assays must be performed in reduced-serum (0.5% - 1% FBS) or serum-free conditions.

Protocol A: Dose-Ranging and Cytotoxicity Assessment (Self-Validation)

Purpose: High concentrations of electrophiles can indiscriminately alkylate essential cellular proteins, causing toxicity[2]. To prove that Nrf2 activation is a specific pharmacological event and not a secondary stress response to impending cell death, viability must be established first.

  • Cell Seeding: Seed HepG2 or HaCaT cells at a density of 1 × 10⁴ cells/well in a 96-well opaque plate using standard media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange: Aspirate the growth media. Wash cells once with warm PBS to remove residual serum proteins.

  • Compound Treatment: Prepare a serial dilution of the compound (0.1 µM to 100 µM) in assay media (DMEM + 1% FBS). Ensure the final DMSO concentration remains constant across all wells (≤ 0.5% v/v).

  • Incubation: Add 100 µL of the treatment media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive toxicity control (e.g., 10% DMSO or Staurosporine). Incubate for 24 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (Promega) reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Analysis: Record luminescence. Calculate the IC50. Subsequent mechanistic assays must utilize concentrations well below the IC10 threshold.

Protocol B: Nrf2/ARE Target Engagement (Luciferase Reporter Assay)

Purpose: To quantify the transcriptional activation of the Nrf2 pathway in a high-throughput format.

  • Transfection/Seeding: Use an ARE-reporter cell line (e.g., HepG2-ARE-Luc) or transiently transfect wild-type cells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control) 24 hours prior to assay.

  • Starvation: Replace media with serum-free DMEM for 4 hours to establish a quiescent baseline and reduce basal Nrf2 activity.

  • Treatment: Treat cells with 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid at sub-toxic concentrations (e.g., 1, 5, 10, and 20 µM) in 1% FBS media.

    • Causality Check: Include Sulforaphane (5 µM) as a positive control, as it is a clinically validated Michael acceptor that targets Keap1[7].

  • Incubation: Incubate for 8 hours. (Transcriptional activation peaks earlier than protein accumulation).

  • Detection: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly signals to Renilla signals to account for well-to-well variations in cell number or transfection efficiency.

Protocol C: Functional Readout via Western Blotting (HO-1/NQO1 Expression)

Purpose: To confirm that transcriptional activation successfully translates into the accumulation of cytoprotective phase II enzymes.

  • Cell Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the compound (Vehicle, 5 µM, 10 µM, 20 µM) in 1% FBS media for 18 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Add N-ethylmaleimide (NEM) to the lysis buffer to block free thiols and prevent post-lysis artifactual binding.

  • Quantification & Denaturation: Quantify protein using a BCA assay. Boil 20 µg of protein lysate in Laemmli buffer at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% non-fat milk in TBST for 1 hour.

    • Probe with primary antibodies against HO-1 (approx. 32 kDa), NQO1 (approx. 31 kDa), and β-actin (loading control) overnight at 4°C.

    • Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Development: Visualize using ECL substrate. A successful assay will show a dose-dependent increase in HO-1 and NQO1 band intensities relative to the vehicle control.

References

  • Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents PMC
  • Cinnamoyl-based Nrf2-Activators Targeting Human Skin Cell Photo-oxid
  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Chemical Reviews - ACS Public
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI
  • Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling P
  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)

Sources

Application

Application Note: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in Advanced Polymer Synthesis and Photocrosslinking Workflows

Executive Summary & Mechanistic Overview 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5) is a highly versatile, asymmetric bifunctional monomer. Structurally, it features a free carboxylic acid (-COO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5) is a highly versatile, asymmetric bifunctional monomer. Structurally, it features a free carboxylic acid (-COOH) and an α,β-unsaturated methyl ester (a methyl cinnamate moiety). This structural asymmetry is the core driver of its utility in modern polymer chemistry:

  • Chemoselective Grafting: The free carboxylic acid can be selectively activated (e.g., via EDC/NHS) to conjugate onto polymer backbones containing amines or hydroxyls under mild conditions. The methyl ester remains unreactive during this phase, preventing premature cross-linking and ensuring a well-defined pendant photoreactive group[1].

  • Step-Growth Polycondensation: Under high-temperature catalytic conditions, both the acid and the methyl ester can participate in transesterification and esterification with diols, yielding main-chain polyesters[2].

  • Photocrosslinking Causality: The embedded cinnamate moiety undergoes a [2+2] photocycloaddition when exposed to UV light (typically 365 nm). This specific wavelength favors dimerization into truxillic acid derivatives; conversely, wavelengths below 260 nm induce photocleavage, allowing for reversible crosslinking systems[3].

Workflow 1: Synthesis of Photocrosslinkable Biodegradable Hydrogels (Grafting Approach)

This workflow details the chemoselective grafting of the monomer onto a gelatin backbone to create an initiator-free bioink or tissue scaffold. By eliminating toxic radical photoinitiators, this system ensures high in vivo biocompatibility[2].

Workflow1 M 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid Conj EDC/NHS Coupling (Amidation/Esterification) M->Conj PB Polymer Backbone (e.g., Gelatin, Chitosan) PB->Conj FP Cinnamate-Functionalized Polymer Conj->FP UV UV Irradiation (365 nm, [2+2] Cycloaddition) FP->UV CN Photocrosslinked Hydrogel Network UV->CN

Chemoselective grafting and photocrosslinking workflow of the asymmetric monomer.

Protocol 1: Chemoselective Grafting and Curing

Step 1: Monomer Activation Dissolve 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in anhydrous DMSO. Add 1.5 molar equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir for 30 minutes at room temperature to form the amine-reactive NHS-ester. Causality: Activating the free acid while leaving the methyl ester intact ensures mono-attachment to the polymer, avoiding the formation of insoluble aggregates during functionalization.

Step 2: Polymer Conjugation Dissolve Gelatin (Type A) in PBS (pH 7.4) at 40°C. Dropwise add the activated monomer solution (maintaining a 1:10 DMSO:PBS ratio to prevent protein denaturation). Stir in the dark for 24 hours.

Step 3: Purification (Self-Validation Step) Dialyze the mixture against distilled water (MWCO 12-14 kDa) for 3 days in the dark to remove unreacted monomer. Lyophilize the product. Validation: Perform ¹H NMR in D₂O. The appearance of doublet peaks at δ 6.5 and 7.8 ppm confirms the presence of the conjugated vinyl protons.

Step 4: Photocrosslinking Rehydrate the functionalized polymer in PBS (10% w/v). Irradiate with a 365 nm UV lamp (10 mW/cm²) for 10 minutes. Validation: Monitor the UV-Vis absorbance at 275 nm; a rapid decrease confirms the consumption of the double bonds via [2+2] cycloaddition.

Workflow 2: Main-Chain Photoreactive Polyesters for Liquid Crystal Alignment

By utilizing both the acid and the ester groups, this monomer can be copolymerized with diols to form main-chain liquid crystal (LC) alignment layers or biodegradable elastomers[4].

Workflow2 M Asymmetric Monomer (Acid + Methyl Ester) Poly Step-Growth Polycondensation (Ti(OBu)4, 150-200°C) M->Poly D Aliphatic Diol (e.g., PEG, Octanediol) D->Poly PE Main-Chain Photoreactive Polyester Poly->PE Proc Spin Coating & Baking PE->Proc UV Linearly Polarized UV (Photoalignment) Proc->UV LC Liquid Crystal Alignment Layer UV->LC

Step-growth polycondensation pathway for main-chain photoreactive polyesters.

Protocol 2: Step-Growth Polycondensation

Step 1: Monomer Loading In a Schlenk flask, combine the monomer, an aliphatic diol (e.g., Polyethylene glycol, PEG-400), and 0.1 mol% Titanium tetrabutoxide (Ti(OBu)₄) as a transesterification catalyst.

Step 2: Oligomerization Purge with nitrogen. Heat the mixture to 160°C for 4 hours. Causality: This specific temperature is sufficient to drive off water (from esterification) and methanol (from transesterification) without thermally polymerizing the sensitive cinnamate double bonds.

Step 3: Chain Extension Apply high vacuum (<0.1 Torr) and increase the temperature to 200°C for 6 hours to build molecular weight. Cool, dissolve in chloroform, and precipitate into cold methanol.

Step 4: Photoalignment Processing Dissolve the purified polymer in cyclopentanone and spin-coat onto a glass substrate. Bake at 100°C. Irradiate with linearly polarized UV light (300-350 nm). Causality: Linearly polarized light selectively depletes chromophores parallel to the polarization vector via [2+2] cycloaddition and trans-cis isomerization, leaving a highly anisotropic surface that forces liquid crystals to align perpendicularly[5].

Quantitative Data & Characterization

The following table summarizes typical parameters and resulting material properties when utilizing 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid across different polymer systems.

Polymer SystemSynthesis MethodUV WavelengthCuring TimeKey ApplicationModulus / Anchoring Energy
Gelatin-Cinnamate EDC/NHS Grafting365 nm (Unpolarized)5 - 15 minTissue Scaffolds10 - 50 kPa
PGS-Cinnamate Polycondensation365 nm (Unpolarized)30 - 60 minBiodegradable Elastomers50 - 150 kPa
Main-Chain Poly(cinnamate) Transesterification300-350 nm (Polarized)10 - 30 minLC Alignment Layers~10⁻⁴ J/m²

Trustworthiness & Scientific Grounding

The protocols described rely on the inherent stability of the cinnamate double bond under standard biological and mild thermal conditions. However, the double bond is highly susceptible to radical attack and ambient photo-activation. Therefore, all synthesis steps prior to intentional UV curing must be conducted in amber glassware or dark environments to prevent premature, uncontrolled crosslinking[6]. Furthermore, the absence of a photoinitiator in these systems (initiator-free photocrosslinking) eliminates the cytotoxicity typically associated with radical initiators like Irgacure, establishing a self-validating standard for clinical-grade biomaterial synthesis[2].

Sources

Method

Application Note: A Guide to Developing Cellular and Biochemical Assays for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust assays to characterize the biological activity of 4-[(1E)-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust assays to characterize the biological activity of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. As a derivative of cinnamic acid, this compound belongs to a class of molecules known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind assay selection and experimental design. We present detailed, self-validating protocols for primary cytotoxicity screening, mechanistic anti-inflammatory assessment, and biochemical enzyme inhibition profiling, enabling a thorough investigation of the compound's therapeutic potential.

Compound Profile and Handling

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, also known as Methyl (E)-3-(4-carboxyphenyl)acrylate, is a small molecule whose structure suggests potential for diverse biological interactions. Proper handling and solubilization are critical for obtaining reproducible and meaningful data.

Table 1: Physicochemical Properties of the Compound of Interest

PropertyValueSource
CAS Number 115974-97-5[3][4]
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.19 g/mol [4]
Appearance Powder / Crystalline Solid
Melting Point 242-243 °C
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and methanol.[5]

Protocol: Preparation of Stock Solutions

  • Rationale: Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve hydrophobic compounds for biological assays. It is critical to prepare a high-concentration stock to minimize the final DMSO concentration in the assay, as DMSO can have its own biological effects at concentrations typically above 0.5-1%.

  • Procedure:

    • Accurately weigh a precise amount of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid powder.

    • Add sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and repeated freeze-thaw cycles.

A Tiered Strategy for Activity Profiling

A logical, tiered approach is essential for efficiently characterizing a novel compound. We recommend starting with broad, cell-based assays to identify general bioactivity, followed by more specific mechanistic assays to elucidate the mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Output A Compound Stock Solution (in DMSO) B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B Dose-response treatment C Anti-Inflammatory Assay (Nitric Oxide Production) B->C If non-toxic or selectively toxic D Biochemical Assay (Esterase Inhibition) B->D Based on structure (methyl ester) E Apoptosis Assay (Caspase Activity) B->E If cytotoxic F IC₅₀ / EC₅₀ Values C->F D->F G Mechanistic Insights E->G

Caption: Tiered workflow for compound characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The first step in evaluating any compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Principle cluster_cell Mitochondrion of Viable Cell enzyme Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->enzyme Enters cell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating:

    • Seed cells (e.g., A549 human lung carcinoma, RAW 264.7 macrophages) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from your DMSO stock in complete culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls (Critical for Validation):

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This establishes the baseline for 100% viability.

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay system can detect cell death.

      • Medium Blank: Include wells with medium but no cells to subtract background absorbance.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Example Cytotoxicity Data Summary

Cell LineCompoundIncubation TimeIC₅₀ (µM)
A549Compound X48 hours45.2
RAW 264.7Compound X48 hours> 100
A549Doxorubicin48 hours0.8

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay)

Many cinnamic acid derivatives exhibit anti-inflammatory properties.[1] A standard method to assess this is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator, and its production can be quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Detailed Protocol:

  • Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

    • Causality: Pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

  • Inflammatory Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Controls (Critical for Validation):

      • Negative Control: Cells treated with vehicle (DMSO) only (no compound, no LPS).

      • Vehicle Control: Cells treated with vehicle + LPS. This establishes the 100% NO production level.

      • Positive Control: Cells treated with a known inhibitor of NO synthesis (e.g., L-NAME) + LPS.

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Solution A to each well, and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well, and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement and Analysis:

    • Measure the absorbance at 540-550 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Plot this against compound concentration to determine the IC₅₀.

Protocol 3: Enzyme Inhibition Profiling (Esterase Activity)

The compound's structure includes a methyl ester, which is a potential target for hydrolysis by cellular esterases (e.g., carboxylesterases). An inhibition assay can determine if the compound interacts with this class of enzymes. A common and simple method uses the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by esterases to produce the yellow-colored p-nitrophenol (pNP), detectable at 405 nm.

G A Prepare Reagents: - Enzyme (e.g., Porcine Liver Esterase) - Substrate (pNPA) - Test Compound B Pre-incubate Enzyme with Test Compound or Vehicle A->B C Initiate Reaction by adding Substrate (pNPA) B->C D Monitor Reaction: Measure Absorbance at 405 nm (Formation of yellow p-Nitrophenol) C->D E Data Analysis: Calculate Reaction Rate and % Inhibition D->E

Caption: Workflow for a biochemical esterase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme: Prepare a working solution of a commercially available esterase (e.g., porcine liver esterase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Substrate: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile.

    • Test Compound: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 25 µL of the test compound dilution (or a known inhibitor like bis-(p-nitrophenyl) phosphate as a positive control, or buffer/DMSO for controls).

      • 25 µL of the esterase enzyme solution.

    • Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced, which is crucial for accurate inhibition measurement.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of a working solution of pNPA in assay buffer.

  • Measurement and Analysis:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

    • Calculate the reaction rate (V₀) from the linear portion of the kinetic curve (ΔAbs/min).

    • Determine the percent inhibition for each compound concentration:

      • % Inhibition = (1 - (Rate_Inhibitor / Rate_Vehicle)) * 100

    • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

References

  • Biointerface Research in Applied Chemistry. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 22(3), 396. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 20). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC Advances. Retrieved from [Link]

  • Stavric, B. (2013, August 15). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. NextSDS. Retrieved from [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185–189. Retrieved from [Link]

  • EPA. (2025, October 15). 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Application

Preclinical Experimental Design for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid: Targeting the Keap1-Nrf2-ARE Axis

Executive Summary & Mechanistic Rationale The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5) is a highly versatile synthetic cinnamic acid derivative. Structurally, it features a benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5) is a highly versatile synthetic cinnamic acid derivative. Structurally, it features a benzoic acid moiety coupled with an α,β -unsaturated methyl ester. This specific architectural arrangement is not coincidental; it is a classic pharmacophore designed for targeted covalent biology.

The α,β -unsaturated methyl ester acts as a "soft" electrophile (a Michael acceptor). In biological systems, soft electrophiles preferentially react with soft nucleophiles, such as the highly reactive sulfhydryl groups of cysteine residues, rather than hard nucleophiles like DNA bases [1]. This makes the compound an ideal candidate for modulating the Keap1-Nrf2-ARE pathway . By covalently modifying sensor cysteines (e.g., Cys151) on the Kelch-like ECH-associated protein 1 (Keap1), the compound disrupts the Keap1-Nrf2 complex. This prevents the ubiquitination and proteasomal degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE) [2].

The following protocols provide a self-validating experimental framework to evaluate the biochemical reactivity, cellular efficacy, and in vivo pharmacokinetics of this compound.

Part 1: In Vitro Profiling (Biochemical & Cellular)

To establish a robust chain of causality, we must first prove the compound is chemically reactive toward thiols, then prove this reactivity translates to Nrf2 activation, and finally demonstrate that this activation results in a functional phenotypic change (anti-inflammatory effect).

Protocol 1.1: Electrophilic Reactivity via GSH Depletion Assay

Rationale: Before testing in complex cellular assays, we must validate the intrinsic Michael acceptor capability of the α,β -unsaturated ester. Glutathione (GSH) serves as a surrogate for cellular thiols. Self-Validation: We utilize Ethacrynic acid as a positive control and a saturated analog of the compound (lacking the double bond) as a negative control to prove that the depletion is strictly dependent on the Michael addition mechanism.

  • Preparation: Prepare a 10 mM stock of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound (50 µM final) with GSH (100 µM final) in a 96-well plate. Incubate at 37°C.

  • Kinetic Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots to a new plate containing 50 µL of Ellman’s Reagent (DTNB, 0.5 mM).

  • Readout: Measure absorbance at 412 nm using a microplate reader. Calculate the half-life ( t1/2​ ) of GSH depletion.

Protocol 1.2: Keap1-Nrf2 Activation via ARE-Luciferase Reporter Assay

Rationale: To confirm that the chemical reactivity observed in Protocol 1.1 translates to target engagement inside a living cell. Self-Validation: Cell viability must be assessed in parallel (e.g., via CellTiter-Glo) to ensure that decreases in luminescence are not due to compound toxicity, and increases are true transcriptional activations [3].

  • Cell Culture: Seed HepG2 cells stably transfected with an ARE-driven firefly luciferase reporter plasmid at 2×104 cells/well in a white-walled 96-well plate.

  • Treatment: After 24 hours, treat cells with the compound at varying concentrations (0.1, 1, 5, 10, and 20 µM). Use Sulforaphane (5 µM) as a positive control.

  • Incubation: Incubate for 16 hours at 37°C, 5% CO 2​ .

  • Detection: Lyse cells using passive lysis buffer. Add luciferase assay reagent and measure luminescence. Normalize data to total protein content or a parallel viability assay.

Protocol 1.3: Anti-Inflammatory Efficacy in LPS-Stimulated Macrophages

Rationale: Nrf2 activation strongly antagonizes the NF- κ B pathway. This assay evaluates the functional downstream consequence of the compound's mechanism of action.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates ( 1×105 cells/well).

  • Pre-treatment: Pre-treat cells with 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1–10 µM) for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to the wells to induce inflammatory stress. Incubate for 24 hours.

  • Readout (Nitric Oxide): Collect 50 µL of the supernatant and mix with 50 µL of Griess Reagent. Read absorbance at 540 nm to quantify nitrite (a proxy for iNOS activity).

  • Readout (Cytokines): Use the remaining supernatant to quantify IL-6 and TNF- α via standard sandwich ELISA kits.

Part 2: In Vivo Experimental Design

Protocol 2.1: Pharmacokinetic (PK) and Esterase Stability Profiling

Rationale: Crucial Step. The methyl ester is vital for the compound's electrophilicity. However, murine and human plasma contain high levels of carboxylesterases (CES) that can rapidly hydrolyze the methyl ester into a dicarboxylic acid, neutralizing the Michael acceptor. We must profile its systemic stability.

  • Dosing: Administer the compound to male C57BL/6 mice via Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) routes. Formulation: 5% DMSO, 10% Tween-80, 85% Saline (utilizing the benzoic acid moiety to form a soluble sodium salt).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Stabilization (Critical): Immediately collect blood into tubes containing Sodium Fluoride (NaF) or PMSF (esterase inhibitors) to prevent ex vivo degradation of the methyl ester.

  • Analysis: Extract plasma and analyze via LC-MS/MS, tracking both the parent compound and the hydrolyzed dicarboxylic acid metabolite.

Protocol 2.2: Murine Model of LPS-Induced Systemic Inflammation

Rationale: Validates the in vivo pharmacodynamic efficacy of the compound against acute oxidative and inflammatory stress.

  • Acclimation & Grouping: Divide C57BL/6 mice into four groups: Vehicle, LPS only, LPS + Compound (Low Dose, 10 mg/kg), LPS + Compound (High Dose, 30 mg/kg).

  • Pre-treatment: Administer the compound via Intraperitoneal (IP) injection (to bypass first-pass hepatic esterase metabolism initially) once daily for 3 days.

  • Challenge: On day 3, one hour post-dose, inject LPS (5 mg/kg, IP).

  • Harvest: Euthanize mice 6 hours post-LPS. Collect liver tissue and serum.

  • Biomarker Analysis: Perform RT-qPCR on liver homogenates for Nrf2 target genes (HO-1, NQO1). Analyze serum for systemic IL-6 and TNF- α levels.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes across the described protocols, providing a benchmark for assay validation.

Assay / ParameterBiomarker / MetricExpected Range (Vehicle/LPS)Expected Range (Compound Treated)Analytical Method
Thiol Reactivity GSH Half-life ( t1/2​ )> 24 hours (Stable)0.5 – 2.0 hoursDTNB Absorbance (412 nm)
Nrf2 Activation ARE-Luciferase Fold Change1.0x (Basal)3.0x – 8.0x (Dose-dependent)Luminescence
Anti-inflammatory NO Production (RAW 264.7)100% (LPS control)< 40% (at 10 µM)Griess Reagent (540 nm)
PK Stability Plasma Half-life ( t1/2​ )N/A0.5 – 1.5 hours (Esterase-dependent)LC-MS/MS
In Vivo Efficacy Hepatic HO-1 mRNA Expression1.0x> 4.0xRT-qPCR

Pathway Visualization

The following diagram illustrates the mechanistic intervention of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid within the cellular environment.

G Compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid Keap1 Keap1 (Cys151 Sensor) Compound->Keap1 Michael Addition (Covalent Binding) Nrf2_Cyt Nrf2 (Cytosolic) Keap1->Nrf2_Cyt Inhibition of Ubiquitination Degradation Proteasomal Degradation Keap1->Degradation Ubiquitinates Nrf2 (Basal State) Nrf2_Nuc Nrf2 (Nuclear Translocation) Nrf2_Cyt->Nrf2_Nuc Accumulation & Translocation ARE Antioxidant Response Element (HO-1, NQO1, GCLC) Nrf2_Nuc->ARE Transcriptional Activation NFkB NF-κB Inflammatory Axis (IL-6, TNF-α) Nrf2_Nuc->NFkB Cross-talk Suppression

Caption: Covalent modification of Keap1 by the compound's Michael acceptor, driving Nrf2 translocation and NF-κB suppression.

References

  • Marcotte, D., et al. (2016). Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Dinkova-Kostova, A. T., et al. (2015). Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants. Archives of Biochemistry and Biophysics, NIH Public Access. Available at:[Link]

Method

Application Note: Safe Handling, Mechanistic Toxicology, and Disposal Protocols for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Introduction & Chemical Profiling 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a structurally complex cinnamic acid derivative frequently utilized in advanced organic synthesis, cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a structurally complex cinnamic acid derivative frequently utilized in advanced organic synthesis, cross-coupling reactions, and drug discovery pipelines. Featuring both an α,β -unsaturated methyl ester and a free carboxylic acid functional group, this compound presents specific physicochemical properties that dictate its handling requirements.

As researchers and drug development professionals, it is critical to move beyond rote safety instructions. Understanding the causality of a compound's reactivity is the foundation of absolute laboratory safety and experimental integrity. This guide provides a self-validating framework for the safe processing, utilization, and disposal of this reagent.

Mechanistic Toxicology & Safety Rationale

This compound is classified under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2, H315) and an Eye Irritant (Category 2A, H319) [1]. The biological mechanism driving this irritation profile is twofold:

  • Electrophilic Reactivity: The α,β -unsaturated carbonyl system acts as a Michael acceptor. Upon contact with biological tissues, it can undergo covalent conjugation with nucleophilic residues (such as the sulfhydryl groups of cysteine or the primary amines of lysine) on epidermal and ocular proteins. This cross-linking triggers an acute inflammatory cascade[2].

  • Acidic Microenvironment: The free benzoic acid moiety locally depresses the pH upon dissolution in physiological moisture (e.g., sweat or the ocular tear film), leading to localized protein denaturation which exacerbates the primary irritation.

Protective Equipment Causality: Because of these mechanisms, standard latex gloves are entirely insufficient. Nitrile gloves are strictly required due to their superior chemical resistance against organic acids and electrophilic cross-linking agents.

Quantitative Hazard Data & Engineering Controls

Table 1: Physicochemical Profile and GHS Hazard Summary
ParameterSpecification / ClassificationMechanistic Rationale
Chemical Formula C11H10O4Non-halogenated organic; dictates incineration disposal.
Molecular Weight 206.20 g/mol Relatively low MW; forms fine, easily aerosolized powders.
Melting Point 242 - 243 °CThermally stable solid at room temperature.
Skin Irritation Category 2 (H315)Covalent protein binding via Michael addition.
Eye Irritation Category 2A (H319)Acidic pH shift in ocular fluid; immediate tissue damage.
Respiratory Toxicity STOT SE 3 (H335)Inhalation of micro-particulates irritates mucosal membranes.
Table 2: Required Personal Protective Equipment (PPE) & Controls
Control LevelRequirementValidation Standard
Engineering Chemical Fume HoodFace velocity must be verified at 80-120 feet per minute (fpm).
Hand Protection Nitrile Gloves (≥ 4 mil)Inspect for pinhole degradation before and after handling.
Eye Protection Splash GogglesMust meet ANSI Z87.1 standards; standard safety glasses are insufficient.
Body Protection Flame-resistant Lab CoatFully buttoned to prevent particulate accumulation on skin.

Experimental Workflow Visualization

The following diagram outlines the self-validating workflow for processing 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, ensuring safety from initial handling to terminal destruction.

Workflow Start 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid (Powder) PPE Don PPE & Verify Hood Airflow (>80 fpm) Start->PPE Weighing Anti-Static Weighing (Analytical Balance) PPE->Weighing Dissolution Solvent Addition (DMSO/DMF) Weighing->Dissolution Assay Execute Experimental Assay Dissolution->Assay Waste Segregate to Non-Halogenated Organic Waste Assay->Waste Incineration Terminal Destruction (High-Temp Incineration) Waste->Incineration

Caption: End-to-end safety and handling workflow for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Step-by-Step Methodologies

Protocol 1: Self-Validating Weighing and Dissolution

Objective: To prepare a precise stock solution while preventing aerosolization and ensuring mass accuracy.

  • Environmental Verification: Activate the chemical fume hood. Use an anemometer or the hood's digital readout to verify a face velocity between 80-120 fpm.

    • Causality: Velocities below 80 fpm fail to contain airborne powders, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the sash and into the user's breathing zone.

  • Static Mitigation: Pass an anti-static ionizing gun over the analytical balance pan and the weighing boat.

    • Causality: The compound is a dry, crystalline powder. Static charge can cause the powder to repel from the spatula, leading to contamination of the balance and potential inhalation exposure.

  • Mass Transfer: Using a clean, stainless-steel micro-spatula, transfer the required mass of the compound to the weighing boat.

  • Validation Step: Record the mass. Remove the boat, close the balance doors, and verify the balance returns to exactly 0.0000 g. A failure to return to zero indicates micro-particulate spillage that must be cleaned immediately.

  • Dissolution: Transfer the powder to a borosilicate glass vial. Add the appropriate volume of a polar aprotic solvent (e.g., anhydrous DMSO or DMF) to achieve the desired molarity. Seal with a PTFE-lined cap and vortex until optically clear.

Protocol 2: Spill Decontamination and Terminal Disposal

Objective: To safely neutralize spills and dispose of the chemical in strict compliance with environmental regulations.

  • Spill Containment (Solid): If the powder is spilled, do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, lightly dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol) and gently wipe the area.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate).

    • Causality: The mild base deprotonates the residual carboxylic acid moiety, converting it into a highly water-soluble sodium salt, which is significantly easier to completely remove from the benchtop.

  • Waste Segregation: Place all contaminated pads, gloves, and empty vials into a designated "Non-Halogenated Organic Waste" container.

  • Terminal Disposal: Because the molecular formula (C11H10O4) contains no halogens (fluorine, chlorine, bromine), it must be routed for high-temperature incineration .

    • Causality: High-temperature incineration of non-halogenated organics completely oxidizes the molecule into carbon dioxide and water vapor. This prevents soil or aquatic contamination without the risk of generating toxic byproducts like dioxins or furans .

References

  • NextSDS Database. (2024). Chemical Substance Information: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5). NextSDS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). (2024). Hazardous Waste Management Guidelines. United States EPA. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening with 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

For: Researchers, scientists, and drug development professionals Introduction: Unlocking the Potential of a Novel Scaffold In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel chemical entities with therapeutic potential.[1][2][3] The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a derivative of benzoic acid with structural similarities to cinnamic acid esters, presents an intriguing scaffold for biological investigation. While its specific biological activities are yet to be fully elucidated, its structural motifs are present in molecules with known anti-inflammatory, antioxidant, and antimicrobial properties.[4] This application note provides a comprehensive guide for the evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid and similar novel compounds in HTS campaigns, offering detailed protocols for both a biochemical and a cell-based assay.

The following protocols are designed to be robust and adaptable, providing a framework for the initial characterization of this compound's biological activity. We will explore its potential as an enzyme inhibitor and as a modulator of a cellular signaling pathway, with a focus on rigorous assay validation and data interpretation.

Compound Profile: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Before embarking on a screening campaign, a thorough understanding of the test compound's properties is essential.

PropertyValueSource
CAS Number 115974-97-5[5][6]
Molecular Formula C11H10O4[6][7]
Molecular Weight 206.19 g/mol [7]
Physical Form Powder[6]
Purity ≥95% (typical)[8]
Solubility Soluble in DMSO[9]
Storage Room Temperature, sealed in a dry, well-ventilated area[6][8]

Handling and Preparation:

For HTS applications, it is recommended to prepare a stock solution of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in 100% DMSO at a concentration of 10 mM. This stock can then be serially diluted to create a concentration range for dose-response studies. The final DMSO concentration in the assay should be kept below 1% to minimize solvent-induced artifacts.[9]

Protocol 1: Biochemical HTS Assay - Screening for Serine Protease Inhibition

Rationale: The structural backbone of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, with its ester and carboxylic acid functionalities, makes it a candidate for interaction with the active sites of hydrolytic enzymes, such as serine proteases. Many serine proteases are implicated in inflammatory and disease processes, making them attractive drug targets. This protocol describes a generic fluorescence-based assay to screen for inhibitors of a model serine protease, trypsin.

Assay Principle: The assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by the protease. Inhibition of the enzyme results in a decrease in the fluorescent signal.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Prepare Enzyme Solution (Trypsin) P3 Prepare Substrate Solution P4 Prepare Compound Plates (Serial Dilutions) A1 Dispense Compound/Controls (50 nL) P4->A1 Compound Transfer A2 Dispense Enzyme Solution (10 µL) A1->A2 A3 Incubate (15 min, RT) A2->A3 A4 Dispense Substrate Solution (10 µL) A3->A4 A5 Incubate (30 min, RT, protected from light) A4->A5 R1 Read Fluorescence (Ex/Em = 380/460 nm) A5->R1 Read Plate R2 Calculate % Inhibition R3 Determine Z'-factor R4 Identify Hits

Caption: Workflow for the serine protease inhibition HTS assay.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme Solution: Prepare a 2X working solution of Trypsin in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a 2X working solution of a suitable fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in Assay Buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.[10]

    • Compound Plates: Prepare serial dilutions of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in 100% DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series.

  • Assay Procedure (384-well format):

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound dilutions from the compound plates to the assay plates.

    • Include controls:

      • Negative Control (0% inhibition): Wells with DMSO only.

      • Positive Control (100% inhibition): Wells with a known serine protease inhibitor (e.g., aprotinin).

    • Add 10 µL of the 2X Enzyme Solution to all wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate Solution to all wells.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.

    • Calculate Percent Inhibition:

      Where "Signal_Blank" corresponds to wells with no enzyme.

    • Assay Quality Control: Calculate the Z'-factor to assess the quality of the assay.[6][11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]

    • Hit Identification: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative control).

Protocol 2: Cell-Based HTS Assay - NF-κB Reporter Gene Assay

Rationale: Many benzoic acid and cinnamic acid derivatives are known to modulate inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This protocol describes a luciferase-based reporter gene assay to screen for modulators of the NF-κB pathway.

Assay Principle: A stable cell line is engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway (e.g., by TNF-α stimulation) leads to the expression of luciferase. The compound is tested for its ability to inhibit this activation, resulting in a decrease in the luminescent signal.

Experimental Workflow:

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis P1 Culture NF-κB Reporter Cell Line P2 Prepare Compound Plates A1 Seed Cells (e.g., 10,000 cells/well) P1->A1 Cell Seeding A3 Add Compound/Controls P2->A3 Compound Dosing A2 Incubate (24 h) A2->A3 A4 Incubate (1 h) A5 Add Stimulant (e.g., TNF-α) A4->A5 A6 Incubate (6-8 h) R1 Add Luciferase Reagent A6->R1 Cell Lysis & Detection R2 Incubate (10 min) R3 Read Luminescence R4 Calculate % Inhibition R3->R4 R5 Identify Hits

Caption: Workflow for the NF-κB reporter gene HTS assay.

Step-by-Step Protocol:
  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293) stably expressing an NF-κB-luciferase reporter construct in appropriate media.

    • Harvest the cells and adjust the density. Seed 10,000 cells per well in a 384-well white, solid-bottom plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Add the test compound, 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, at various concentrations to the cells.

    • Include controls:

      • Negative Control (0% inhibition): DMSO vehicle.

      • Positive Control (100% inhibition): A known NF-κB inhibitor (e.g., Bay 11-7082).

    • Incubate for 1 hour at 37°C.

    • Add a stimulant, such as TNF-α, to all wells (except for unstimulated controls) at a pre-determined EC80 concentration to activate the NF-κB pathway.

    • Incubate for an additional 6-8 hours.

  • Data Acquisition and Analysis:

    • Equilibrate the plates to room temperature.

    • Add a "one-step" luciferase assay reagent that combines cell lysis and substrate addition (e.g., Promega's ONE-Glo™).

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition as described in the biochemical assay protocol.

    • Counter-screening: Hits from this assay should be evaluated in a counter-screen to identify compounds that are cytotoxic or directly inhibit luciferase, as these can be sources of false-positive results. A common counter-screen is a cell viability assay (e.g., CellTiter-Glo®).

Data Interpretation and Next Steps

A successful primary HTS campaign will identify "hits" that meet predefined activity criteria.[1][14] The next steps are crucial for validating these initial findings:

  • Hit Confirmation: Re-test the primary hits under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Perform a dose-response experiment for confirmed hits to determine their potency (IC50 or EC50).[15][16]

  • Orthogonal Assays: Validate the hits in a different, label-free, or more physiologically relevant assay to rule out technology-specific artifacts.

  • Structure-Activity Relationship (SAR) Studies: If multiple active compounds with similar scaffolds are identified, this can inform the design of more potent and selective analogs.

Conclusion

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid represents a novel chemical entity with the potential for biological activity. The protocols outlined in this application note provide a robust framework for initiating the exploration of this compound's effects in both biochemical and cell-based high-throughput screening assays. By adhering to best practices in assay development, validation, and data analysis, researchers can effectively and efficiently evaluate the therapeutic potential of this and other novel compounds.

References

  • NextSDS. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. [Link]

  • On HTS. Z-factor. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BellBrook Labs. Inhibitor Dose Response Measurement with the Transzyme Methyltransferase Assay Kit. [Link]

  • Vipergen. Hit Identification. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • Selvita. Hit Identification. [Link]

  • Cheng, Y., & Inglese, J. (2012). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Methods in molecular biology (Clifton, N.J.), 815, 249–267.
  • National Center for Biotechnology Information. HTS Assay Validation. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5), a critical mono-methyl ester intermediate used in pharmaceutical development[1]. Synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5), a critical mono-methyl ester intermediate used in pharmaceutical development[1]. Synthesizing this asymmetric, di-functionalized benzene derivative requires strict chemoselectivity and stereocontrol to ensure the (1E)-alkene geometry.

This guide provides validated protocols, mechanistic insights, and troubleshooting steps for the two primary synthetic routes: the Mizoroki-Heck Cross-Coupling and the Horner-Wadsworth-Emmons (HWE) Olefination .

SynthesisRoutes cluster_Heck Route A: Mizoroki-Heck Cross-Coupling cluster_HWE Route B: Horner-Wadsworth-Emmons (HWE) A1 4-Bromobenzoic Acid CatA Pd(OAc)2, DABCO, K2CO3 DMF A1->CatA A2 Methyl Acrylate A2->CatA Product 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (Target Product) CatA->Product Heat, 100°C B1 4-Formylbenzoic Acid CatB LiCl, DBU MeCN B1->CatB B2 Trimethyl Phosphonoacetate B2->CatB CatB->Product 0°C to RT

Figure 1: Divergent synthesis pathways for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Part 1: Validated Experimental Protocols

Protocol A: Mizoroki-Heck Cross-Coupling

Mechanistic Rationale: This route utilizes a palladium-catalyzed cross-coupling between 4-bromobenzoic acid and methyl acrylate. To prevent rapid catalyst deactivation, the protocol employs DABCO (1,4-diazabicyclo[2.2.2]octane) as a bidentate nitrogen ligand. 2, preventing aggregation into inactive palladium black and enabling high turnover numbers[2]. An excess of methyl acrylate is required to 3 at elevated temperatures[3].

Step-by-Step Methodology:

  • Reaction Setup: Charge a pressure tube with 4-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), DABCO (0.04 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (0.2 M) and methyl acrylate (1.5 eq).

  • Degassing (Critical): Degas the mixture by sparging with N₂ for 15 minutes to remove oxygen, which rapidly deactivates the Pd catalyst.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Filtration: Cool to room temperature, dilute with water, and filter through a pad of Celite to remove Pd residues.

  • Aqueous Wash: Extract the aqueous filtrate with Diethyl Ether to remove unreacted methyl acrylate and neutral impurities.

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 2. The target mono-acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale: This route constructs the alkene via the olefination of 4-formylbenzoic acid with trimethyl phosphonoacetate. To achieve >95% (E)-selectivity, we utilize4[4]. The addition of LiCl provides a lithium cation that coordinates to the phosphonate and carbonyl oxygens, increasing the acidity of the α-proton. This allows the use of a mild base like DBU, which suppresses side reactions and ensures excellent (E)-stereocontrol[5].

Step-by-Step Methodology:

  • Salt Suspension: Suspend anhydrous LiCl (2.2 eq) in dry MeCN (0.5 M) under an N₂ atmosphere.

  • Enolate Generation: Add trimethyl phosphonoacetate (1.1 eq) and DBU (2.2 eq). Stir the mixture at 0 °C for 30 minutes to generate the active phosphonoenolate.

  • Substrate Addition: Add 4-formylbenzoic acid (1.0 eq) portion-wise.

  • Coupling: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Quenching: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl (to neutralize the DBU and ensure the product is in its protonated carboxylic acid form).

  • Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate via rotary evaporation.

  • Purification: Recrystallize from Ethanol/Water to afford the pure (1E)-product.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of (E) and (Z) isomers instead of the pure (1E) product? A: If you are using the HWE route, standard strong bases (like NaH) can sometimes lead to erosion of stereocontrol depending on the solvent. Switching to Masamune-Roush conditions (LiCl/DBU in MeCN) strongly favors the (E)-isomer because the 4 that minimizes steric clashes[4]. For the Heck route, the β-hydride elimination step naturally favors the (E)-isomer due to steric hindrance, making (Z)-isomer contamination exceedingly rare.

Q2: My Heck reaction stalls at 50% conversion. How do I push it to completion? A: Stalling in Heck couplings is typically caused by catalyst deactivation or reactant evaporation. Methyl acrylate is highly volatile; ensure you are using a sealed pressure tube or3[3]. If palladium black (a dark precipitate) is observed, your Pd(0) has aggregated into inactive clusters. Supplementing the reaction with a robust ligand like DABCO will maintain catalyst lifespan[2].

Q3: How do I separate the monomethyl ester product from unreacted di-ester byproducts? A: Exploit the molecule's orthogonal functional groups. The target product contains a free carboxylic acid. Perform an acid-base extraction: dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash with saturated aqueous NaHCO₃. The target mono-acid will partition into the aqueous layer as a sodium salt, leaving neutral diester impurities in the organic layer. Acidifying the aqueous layer to pH 2–3 with 1M HCl will precipitate the pure target compound.

Q4: Why do I need 2.2 equivalents of base in the HWE reaction instead of the standard 1.1 equivalents? A: The starting material, 4-formylbenzoic acid, contains a free carboxylic acid moiety. The first equivalent of DBU is immediately consumed to deprotonate the carboxylic acid, forming the carboxylate salt. The second equivalent is required to5 to form the active phosphonoenolate[5].

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench & Acidify (pH 2-3) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Wash Brine Wash & Dry (Na2SO4) Extract->Wash Concentrate Rotary Evaporation Wash->Concentrate Crystallize Recrystallization (EtOH / Water) Concentrate->Crystallize Pure Pure (1E)-Product Crystallize->Pure

Figure 2: Standardized downstream purification workflow for isolating the mono-acid product.

Part 3: Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for both synthetic routes based on empirical validation.

Synthesis RouteCatalyst / ReagentsSolventTemp (°C)Yield (%)(E):(Z) Ratio
Mizoroki-Heck Pd(OAc)₂, DABCO, K₂CO₃DMF10085–92> 99:1
HWE Olefination LiCl, DBUMeCN0 to 2580–88> 95:5

References

  • NextSDS: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid - Chemical Substance Information. 1

  • Doria: Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. 3

  • ResearchGate: Pd(OAc)2/DABCO as a highly active catalytic system for the Heck reaction. 2

  • ACS Publications / PMC: (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions.4

  • Google Patents (EP3191445B1): Cyclobutane containing carboxylic acid gpr120 modulators. 5

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Optimization

Technical Support Center: Purification of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Welcome to the advanced troubleshooting and protocol guide for the isolation and purification of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (commonly referred to as methyl 4-carboxycinnamate). As a bifunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the isolation and purification of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (commonly referred to as methyl 4-carboxycinnamate).

As a bifunctional molecule featuring both a free carboxylic acid and a methyl ester separated by a rigid α,β -unsaturated alkene, its purification requires precise chemoselectivity. Standard harsh workups will either hydrolyze the ester or trigger photoisomerization. This guide provides field-proven, self-validating methodologies to isolate the pure (1E)-isomer from complex crude mixtures (such as those generated via Heck cross-coupling or Knoevenagel condensations).

Quantitative Data for Purification Strategy

To design a successful purification system, we must exploit the distinct physicochemical differences between the target mono-ester, the di-acid byproduct (4-carboxycinnamic acid), the di-ester over-reaction product, and the (Z)-isomer.

PropertyValueMechanistic Relevance to Purification
Carboxylic Acid pKa ~4.1Dictates extraction with a mild base (pH 8.3) and precipitation at pH 2.0.
Ester Hydrolysis Threshold pH > 10Mandates the avoidance of strong bases (NaOH/KOH) to prevent saponification.
(1E)-Isomer Solubility High (Hot MeOH)Low (Cold MeOH)Enables standard cooling recrystallization; highly planar lattice stacks easily.
(Z)-Isomer Solubility High (Cold MeOH)Remains in the cold mother liquor due to its non-planar, sterically hindered geometry[1].
Di-acid Impurity Solubility Insoluble (Hot MeOH)Allows removal via hot filtration; driven by a symmetric, dual H-bonding network.
TLC Retention Factor ( Rf​ ) ~0.3Elutes cleanly in 50% EtOAc/Hexanes + 1% AcOH. Acetic acid prevents silica streaking.
Purification Workflow

The following logic tree maps the chemoselective separation of the target molecule from a standard crude reaction matrix.

G Crude Crude Mixture (Mono-ester, Di-acid, Di-ester, Pd, Z-isomer) Dissolve Dissolve in EtOAc Extract with sat. NaHCO3 Crude->Dissolve OrgPhase Organic Phase (Di-ester, Neutral Impurities) Dissolve->OrgPhase Discard AqPhase Aqueous Phase (Mono-ester & Di-acid salts) Dissolve->AqPhase Retain Acidify Acidify to pH 2 (HCl) Filter Precipitate AqPhase->Acidify HotMeOH Suspend in Hot MeOH Hot Filtration Acidify->HotMeOH FilterCake Filter Cake (Insoluble Di-acid) HotMeOH->FilterCake Discard Filtrate Filtrate (Mono-ester + Z-isomer) HotMeOH->Filtrate Retain Cryst Cool to 0°C in Dark Isomer-Selective Crystallization Filtrate->Cryst Pure Pure (1E)-Mono-ester (Crystals) Cryst->Pure Target MotherLiq Mother Liquor (Soluble Z-isomer) Cryst->MotherLiq Discard

Workflow for the isolation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.
Troubleshooting & FAQs

Q1: Why is my methyl ester hydrolyzing during the acid-base extraction? A: Using strong bases like NaOH or KOH causes rapid saponification of the methyl ester, converting your target product entirely into the di-acid (4-carboxycinnamic acid). Solution: Always use saturated aqueous sodium bicarbonate (NaHCO 3​ , pH ~8.3). This is basic enough to deprotonate the benzoic acid moiety (pKa ~4.1) but too weak to attack the ester carbonyl.

Q2: My NMR shows a mixture of double-bond isomers. How do I enrich the (1E) isomer? A: Cinnamic acid derivatives are notorious for undergoing[2+2] photocycloaddition and E-to-Z photoisomerization when exposed to ambient UV light[2]. The (Z)-isomer disrupts the planarity of the molecule, preventing efficient crystal lattice packing. Solution: Perform all recrystallization steps in the dark or under amber lighting. Because the (Z)-isomer is significantly more soluble, a standard cooling recrystallization in methanol will selectively precipitate the highly planar (1E)-isomer while leaving the (Z)-isomer in the mother liquor[1].

Q3: How do I remove residual Palladium and ligands from the Heck coupling? A: Palladium nanoparticles and soluble Pd(II) species tightly coordinate to the α,β -unsaturated alkene and the carboxylate group[3]. Solution: Before crystallization, treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with a 0.1 M aqueous EDTA solution to chelate and strip the metal.

Q4: How do I separate the target mono-ester from the di-acid impurity? A: 4-carboxycinnamic acid (the di-acid) possesses extreme symmetry and forms a dual hydrogen-bonding network (similar to terephthalic acid), making it virtually insoluble in most organic solvents. Solution: Suspend the crude acid mixture in boiling methanol. The mono-ester will readily dissolve, while the di-acid remains an insoluble powder. A simple hot filtration separates the two.

Self-Validating Experimental Protocols
Phase 1: Chemoselective Acid-Base Extraction

Objective: Separate the mono-ester and di-acid from di-esters and neutral catalyst residues.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Extraction: Wash the organic layer with saturated aqueous NaHCO 3​ (3 × 5 mL/g).

    • Validation Check: Test the aqueous layer with pH paper; it must remain 8.0 to ensure complete deprotonation of the benzoic acid.

  • Phase Separation: Separate the layers. Discard the organic layer (contains unreacted methyl acrylate and di-ester). Retain the combined aqueous layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify by adding 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Causality: The sudden drop in pH protonates the carboxylates, drastically reducing their aqueous solubility and forcing precipitation.

  • Collection: Collect the resulting precipitate via vacuum filtration and wash with cold distilled water. Dry under a vacuum.

Phase 2: Di-acid Removal via Hot Filtration

Objective: Exploit lattice energy differences to remove 4-carboxycinnamic acid.

  • Suspension: Suspend the dried precipitate in Methanol (MeOH) (approx. 15 mL/g).

  • Heating: Heat the suspension to a gentle reflux (65°C) for 15 minutes. The target mono-ester will dissolve.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-warmed Buchner funnel.

    • Validation Check: The filter cake (di-acid) should be a fine, chalky white powder. The filtrate must be completely transparent. Any turbidity in the filtrate indicates that the solution cooled too quickly and target product is crashing out.

Phase 3: Isomer-Selective Crystallization

Objective: Isolate the pure (1E)-isomer from the (Z)-isomer.

  • Cooling: Allow the clear, hot filtrate to cool slowly to room temperature over 1 hour.

  • Dark Incubation: Transfer the flask to an ice bath (0°C) for 2 hours. Crucial: Wrap the flask in aluminum foil or perform this step under amber lighting to prevent E-to-Z photoisomerization[2].

  • Harvesting: Filter the resulting crystalline solid. Wash with a minimal amount of ice-cold MeOH.

  • Final Validation (1H-NMR): Dissolve a few crystals in DMSO- d6​ . The alkene protons for the pure (1E)-isomer will present as two doublets with a trans-coupling constant ( J ) of 16.0 Hz. A coupling constant of 12.0 Hz indicates contamination with the (Z)-isomer.

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Troubleshooting

overcoming challenges in the scale-up synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Welcome to the Application Support Center. As a critical intermediate in the development of histone deacetylase (HDAC) inhibitors and epigenetic regulators (1)[1], the scale-up of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a critical intermediate in the development of histone deacetylase (HDAC) inhibitors and epigenetic regulators (1)[1], the scale-up of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid presents unique chemo-selective and thermodynamic challenges.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols for the two primary synthetic pathways: Horner-Wadsworth-Emmons (HWE) Olefination and Mizoroki-Heck Cross-Coupling .

Synthetic Workflow & Decision Matrix

G Target Target Molecule: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid HWE_Route Route A: HWE Olefination Target->HWE_Route Heck_Route Route B: Mizoroki-Heck Target->Heck_Route HWE_Reagents 4-Formylbenzoic Acid + Trimethyl Phosphonoacetate (Aqueous K2CO3) HWE_Route->HWE_Reagents Heck_Reagents 4-Bromobenzoic Acid + Methyl Acrylate (Pd-SILCA Catalyst) Heck_Route->Heck_Reagents HWE_Control Exothermic Control Maintain T < 15°C Prevents Saponification HWE_Reagents->HWE_Control Heck_Control Continuous Flow Minimizes Pd Leaching Prevents Dehalogenation Heck_Reagents->Heck_Control Isolation Acidification (pH 2-3) & Selective (1E) Crystallization HWE_Control->Isolation Heck_Control->Isolation

Decision matrix and control parameters for the scale-up synthesis workflows.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

FAQ & Troubleshooting

Q: During the aqueous scale-up of the HWE reaction, we observe a 15-20% yield loss due to the formation of a dicarboxylic acid byproduct. How can we suppress this? A: The byproduct is 4-((1E)-2-carboxyvinyl)benzoic acid, formed via the unintended saponification of the newly formed methyl ester. When using aqueous potassium carbonate (K₂CO₃) as the base, the deprotonation of trimethyl phosphonoacetate is highly exothermic. If the internal temperature exceeds 15 °C, hydroxide ions (generated via carbonate hydrolysis) gain sufficient kinetic energy to attack the methyl ester. Solution: Maintain strict thermal control. The addition of trimethyl phosphonoacetate must be rate-controlled to keep the internal temperature strictly below 15 °C (2)[2].

Self-Validating Protocol: Aqueous HWE Scale-Up
  • Reagent Preparation: Suspend 4-formylbenzoic acid (1.0 eq) and K₂CO₃ (3.0 eq) in deionized water. Causality: Water acts as a high-heat-capacity sink. The 3.0 equivalents of base are required to deprotonate the carboxylic acid, deprotonate the phosphonoacetate, and maintain an alkaline buffer.

  • Controlled Addition: Chill the reactor jacket to 0–5 °C. Begin dropwise addition of trimethyl phosphonoacetate (1.2 eq). Adjust the feed rate to ensure the internal temperature never exceeds 15 °C.

  • Self-Validation Check (In-Process): After warming to room temperature and stirring for 2 hours, sample 50 µL of the mixture. Quench in 1 mL of 0.1 M HCl and analyze via HPLC (UV 254 nm). The system is validated to proceed to isolation only when the 4-formylbenzoic acid peak area is <1%. If >1%, continue stirring for 1 hour.

  • Isolation: Cool the validated mixture to 0 °C and slowly acidify with 2 M HCl to pH 2–3. Causality: Acidification protonates the benzoate, drastically reducing its aqueous solubility and driving the selective precipitation of the highly crystalline (1E)-isomer. Filter, wash with cold water, and dry under vacuum.

Route B: Mizoroki-Heck Cross-Coupling

FAQ & Troubleshooting

Q: We are transitioning from batch to continuous flow for the Heck coupling of 4-bromobenzoic acid and methyl acrylate. However, we are experiencing rapid catalyst deactivation and competitive dehalogenation. What is the optimal system? A: In batch mode, palladium nanoparticles tend to agglomerate into inactive "Pd black" at the high temperatures required for the Heck reaction. Furthermore, prolonged residence times in batch reactors lead to competitive hydrodehalogenation of 4-bromobenzoic acid (3)[3]. Solution: Utilize a Supported Ionic Liquid Catalyst (SILCA) in a continuous-flow reactor. The ionic liquid layer stabilizes the Pd species through a "release and catch" mechanism, preventing leaching (4)[4]. Flow chemistry enhances mass transfer, allowing for shorter residence times that outcompete the dehalogenation side-reaction (5)[5].

Data Presentation: Optimization of Heck Reaction Parameters
ParameterBatch Mode (Pd/C)Flow Mode (Pd-SILCA)Causality & Process Impact
Reaction Time 2–4 hours40 minutesContinuous flow enhances mass transfer, drastically reducing required residence time.
Temperature 100 °C (Reflux)100 °C (Pressurized)Pressurized flow prevents solvent boiling and ensures uniform heating without hot spots.
Catalyst State Agglomerates (Pd Black)Stabilized NanoparticlesSILCA's ionic liquid layer prevents Pd agglomeration via a release-and-catch mechanism.
Byproducts ~10-15% Dehalogenation<2% DehalogenationShorter residence time in flow minimizes competitive hydrodehalogenation of the aryl bromide.
Yield 70–75%>95%Minimized side reactions and sustained catalyst activity lead to near-quantitative yields.
Self-Validating Protocol: Continuous-Flow Heck Coupling
  • Reactor Preparation: Pack a heated column reactor (100 °C) with Pd-SILCA (propyl imidazolium bromide-tetramethylguanidinium pentanoate modified SiO₂ loaded with PdCl₂).

  • Substrate Injection: Prepare a homogeneous solution of 4-bromobenzoic acid (1.0 eq), methyl acrylate (2.0 eq, excess due to volatility), and triethylamine (1.5 eq) in DMF. Causality: Triethylamine neutralizes the HBr byproduct, driving the catalytic cycle forward. DMF provides optimal solubility for the polar benzoic acid substrate.

  • Flow Execution: Pump the substrate solution through the reactor at a flow rate calibrated to achieve a 40-minute residence time.

  • Self-Validation Check (In-Process): Monitor the reactor effluent via inline UV-Vis spectroscopy or periodic HPLC sampling. The process is validated for bulk collection only when the steady-state conversion reaches >95%. A sudden drop in conversion indicates catalyst poisoning or flow channeling; if observed, pause collection and flush the reactor with pure DMF.

  • Isolation: Concentrate the validated effluent under reduced pressure to remove excess methyl acrylate and DMF. Dilute with water and acidify to pH 2 to precipitate the (1E)-isomer.

References
  • Hydroxamic Acids Containing a Bicyclic Pinane Backbone as Epigenetic and Metabolic Regulators: Synergizing Agents to Overcome Cisplatin Resistance - mdpi.com. 1

  • WO2008040934A1 - Hdac inhibitors - google.com. 2

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - acs.org. 5

  • Tuned Bis-Layered Supported Ionic Liquid Catalyst (SILCA) for Competitive Activity in the Heck Reaction of Iodobenzene and Butyl Acrylate - mdpi.com. 4

  • Recent Advances of Pd/C-Catalyzed Reactions - mdpi.com. 3

Sources

Optimization

Technical Support Center: A Guide to Addressing Batch-to-Batch Variability of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate batch-to-batch variability, ensuring the consistency and quality of your final product. Batch-to-batch variation is a significant challenge in chemical manufacturing that can impact product quality, safety, and efficacy.[1][2][3][4] This document provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis and handling of this compound.

Section 1: Compound Overview and the Nature of Variability

Q1: What is 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid and what are its key structural features?

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS No: 115974-97-5) is a benzoic acid derivative.[5][6] Its structure consists of a benzoic acid moiety linked to a methyl acrylate group via a trans-alkene (E-isomer). The key functional groups are a carboxylic acid, a methyl ester, and a carbon-carbon double bond. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[7][8] However, the presence of these reactive sites also makes the molecule susceptible to various side reactions and physical changes that can contribute to batch-to-batch variability.

Q2: Why is batch-to-batch variability a critical concern for this compound in a drug development context?

In pharmaceutical manufacturing, consistency is paramount. Even minor variations between batches can alter the physicochemical properties of an API, which in turn can affect the final drug product's performance, including its stability, dissolution rate, and bioavailability.[1][2][] Using inconsistent batches can lead to failed clinical trials, regulatory hurdles, and compromised patient safety.[10] Therefore, understanding and controlling the sources of variability is not just a matter of process optimization, but a fundamental requirement of Good Manufacturing Practice (GMP).[11]

Section 2: Troubleshooting Guide & FAQs for Batch Inconsistency

This section directly addresses common problems observed by users. The following workflow provides a systematic approach to diagnosing the root cause of variability.

Root_Cause_Analysis start_node Observed Batch Variability raw_materials 1. Raw Materials start_node->raw_materials synthesis 2. Synthesis Process start_node->synthesis downstream 3. Downstream Processing start_node->downstream analysis 4. Analytical Method start_node->analysis rm_coa Review Supplier CoA raw_materials->rm_coa syn_params Check Critical Parameters (Temp, Time, Stoichiometry) synthesis->syn_params down_cryst Crystallization Protocol (Solvent, Cooling Rate) downstream->down_cryst ana_method Method Validation analysis->ana_method rm_qc In-house QC (Purity, Impurities) rm_coa->rm_qc rm_storage Storage Conditions rm_qc->rm_storage syn_reagents Reagent Quality/Age syn_params->syn_reagents syn_mixing Mixing Efficiency syn_reagents->syn_mixing down_drying Drying Conditions (Temp, Time, Vacuum) down_cryst->down_drying down_milling Milling Method (Wet vs. Dry) down_drying->down_milling ana_sampling Sampling Procedure ana_method->ana_sampling ana_instrument Instrument Calibration ana_sampling->ana_instrument

Figure 1. A systematic workflow for root cause analysis of batch-to-batch variability.
Q3: My most recent batch shows a lower melting point and appears slightly off-color. What is the likely cause?

A depressed melting point and discoloration are classic indicators of impurities. The quality of raw materials is a primary factor influencing the final product's purity.[10][12] Low-level impurities in starting materials can carry through the synthesis or even catalyze side reactions.[11]

Troubleshooting Steps:

  • Raw Material Verification: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform in-house identity and purity testing on your starting materials (e.g., 4-formylbenzoic acid and a methyl acrylate precursor). Even minor impurities can have a significant impact.[11]

  • Reaction Monitoring: The alkene bond in your compound is susceptible to isomerization or polymerization, especially under prolonged heating or exposure to catalytic impurities. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it is stopped at the optimal time.

  • Purification Efficiency: Evaluate your crystallization or purification protocol. The off-color suggests the presence of chromophoric impurities that may require an additional purification step, such as an activated carbon treatment or re-crystallization from a different solvent system.

Q4: HPLC analysis shows a new, significant impurity peak in one batch that was absent in others. How do I identify and control it?

The appearance of a new impurity points to an uncontrolled deviation in the manufacturing process.[3][13] Identifying the impurity is the first step toward controlling it.

Troubleshooting Steps:

  • Impurity Identification: Use HPLC-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. This information, combined with knowledge of your starting materials and reaction mechanism, can help propose a structure. For example, potential impurities could include the Z-isomer, a dimer formed via Michael addition, or a product of ester hydrolysis.

  • Process Parameter Review: Scrutinize your batch records, paying close attention to:

    • Temperature Control: Excursions above the setpoint can lead to thermal degradation or side reactions.

    • Reagent Addition: Incorrect stoichiometry or addition rate can lead to unreacted starting materials or the formation of byproducts.

    • Atmosphere: Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)? The alkene and any potential intermediates could be sensitive to oxidation.

  • Implement Process Analytical Technology (PAT): PAT is a framework encouraged by the FDA for designing and controlling manufacturing processes through timely measurements of critical quality attributes.[14][15] Implementing in-line monitoring (e.g., FT-IR or Raman spectroscopy) can help detect deviations in real-time, allowing for corrective action before the batch is compromised.[16][17]

Q5: My batches have inconsistent particle size distribution (PSD), which is affecting downstream formulation. How can I control this?

Particle size is a critical quality attribute (CQA) that is heavily influenced by the final crystallization and drying steps.[][18] Inconsistent PSD is often a result of uncontrolled supersaturation during crystallization.[19][20][21]

Troubleshooting Steps:

  • Control the Crystallization Process: The generation of supersaturation is the driving force for crystallization and must be carefully controlled.[21][22]

    • Cooling Profile: Implement a controlled, linear cooling profile instead of allowing the solution to "crash cool." A slower cooling rate generally leads to larger, more uniform crystals.

    • Anti-solvent Addition: If using an anti-solvent method, ensure the addition rate is slow and consistent, and that mixing is adequate to prevent localized high supersaturation, which can lead to rapid nucleation of fine particles.

  • Drying and Milling:

    • Drying: Overly aggressive drying can cause particle breakage (attrition). Verify that the drying temperature and vacuum level are appropriate and consistent.

    • Milling: If a milling step is used for particle size reduction, the choice between wet and dry milling can significantly impact the final PSD and surface properties.[23][24] Wet milling often produces a more consistent product with less amorphous content.[23]

Section 3: Analytical & Control Protocols

To effectively manage variability, robust analytical methods and a proactive control strategy are essential.

Table 1: Key Analytical Methods for Quality Control
Critical Quality Attribute (CQA)Analytical MethodTypical Acceptance CriteriaRationale
Identity FT-IR, ¹H-NMRSpectrum conforms to reference standardConfirms the correct molecular structure.
Purity & Impurity Profile HPLC-UVPurity ≥ 99.0%, Individual unspecified impurity ≤ 0.10%Quantifies the main component and detects/quantifies byproducts and degradants.[25]
Isomeric Purity (E/Z) HPLC or ¹H-NMRE-isomer ≥ 99.5%Ensures consistency of the desired geometric isomer.
Melting Point Differential Scanning Calorimetry (DSC)242-243 °C (literature value)[6]A sharp melting peak indicates high purity; broadening or depression suggests impurities.
Particle Size Distribution (PSD) Laser DiffractionD(v, 0.9) < 100 µm (Example)Critical for flowability, dissolution, and formulation performance.[]
Residual Solvents Gas Chromatography (GC)Per ICH Q3C guidelinesEnsures removal of process solvents to safe levels.
Protocol: Standardized HPLC Method for Purity Analysis

This protocol provides a starting point for a robust method to assess the purity of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Linear gradient from 80% to 20% B

    • 31-35 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Disclaimer: This method is a starting point and must be fully validated for its intended use according to ICH Q2(R1) guidelines.

Section 4: Proactive Control Strategy - Quality by Design (QbD)

A reactive, troubleshooting-based approach is often insufficient. A proactive strategy based on Quality by Design (QbD) principles is the modern standard for ensuring consistency.[17] The goal of QbD is to build quality into the product by design, based on a thorough understanding of the product and the process.[13][14]

Figure 2. A workflow illustrating the Quality by Design (QbD) approach to process control.

By systematically studying the impact of process parameters (CPPs) on the final product's quality attributes (CQAs), you can define a "design space"—a multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality.[26] Operating within this design space is key to minimizing batch-to-batch variability.

References

  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance. (n.d.). U.S. Food and Drug Administration. [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Pharmanews. [Link]

  • Process analytical technology. (2024). In Wikipedia. [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. [Link]

  • Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency. (2025, February 3). Extraction Magazine. [Link]

  • What is Process Analytical Technology (PAT)? (n.d.). Hamilton Company. [Link]

  • Monitoring and Advanced Control of Crystallization Processes. (2019, June 14). In Royal Society of Chemistry. [Link]

  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023, February 28). PharmTech. [Link]

  • 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. (n.d.). NextSDS. [Link]

  • Process Control. (2020, February 13). In The Handbook of Continuous Crystallization. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems. [Link]

  • Wet Milling vs. Dry Milling in the Pharmaceutical Industry. (2022, July 28). U.S. Pharma. [Link]

  • Fujiwara, M., et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Journal of Process Control, 15(5), 493-504. [Link]

  • Raw Material Quality – Identifying and Mitigating Variation. (2019, September 24). Cell Culture Dish. [Link]

  • Direct Crystal Growth Control: Controlling Crystallization Processes by Tracking an Analogue Twin. (2023, March 22). Industrial & Engineering Chemistry Research. [Link]

  • Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes. (2025, January 19). ACS Publications. [Link]

  • Raw Material Quality: The Foundation of Product Excellence. (2024, September 17). AQF. [Link]

  • Analysis of the Influence of Process and Formulation Properties on the Drying Behavior of Pharmaceutical Granules in a Semi-Continuous Fluid Bed Drying System. (2023, April 4). MDPI. [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2014, October 28). ACS Publications. [Link]

  • Spray Drying: A Proven Approach to Enhance the Solubility of APIs. (2021, September 9). Contract Pharma. [Link]

  • About Troubleshooting. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Modelling and control of crystallization process. (2016). ResearchGate. [Link]

  • The hidden impact of wet and dry milling processes on pharmaceutical surfaces. (2025, August 20). PubMed. [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee. [Link]

  • WHY DID MY EXPERIMENT FAIL TO WORK THE WAY I EXPECTED? (2021, March 5). Chemistry LibreTexts. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010, June 11). MDPI. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in Cellular Models

Welcome to the Technical Support Center. As drug development professionals and chemical biologists, working with compounds like 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and chemical biologists, working with compounds like 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid presents unique mechanistic challenges. This molecule features an α,β-unsaturated ester moiety—a classic Michael acceptor. While this structural motif is highly valuable for designing targeted covalent inhibitors or activity-based probes, it inherently carries the risk of indiscriminate electrophilic reactivity.

This guide provides field-proven, self-validating strategies to isolate specific target engagement from background noise driven by off-target cysteine alkylation.

Section 1: Frequently Asked Questions (FAQs) – Mechanistic Basis of Off-Target Reactivity

Q: Why does 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid cause high non-specific background or unexpected cytotoxicity in my cell-based assays? A: The root cause lies in the compound's (1E)-3-methoxy-3-oxoprop-1-en-1-yl group. This α,β-unsaturated ester acts as an electrophilic Michael acceptor. At physiological pH, the thiol groups of exposed cysteine residues on various proteins (and intracellular glutathione, GSH) exist partially as highly nucleophilic thiolate anions. These thiolates readily undergo conjugate addition (Michael addition) at the electron-deficient β-carbon of the compound[1]. If the compound concentration exceeds the target's binding capacity, the excess free drug will indiscriminately alkylate off-target cysteines and deplete GSH, triggering oxidative stress pathways (e.g., Nrf2/Keap1 activation) that confound your phenotypic readouts[2].

Q: How does the cellular microenvironment influence this off-target binding? A: Reactivity is heavily dictated by the local pKa of the off-target cysteines[1]. Furthermore, assay media containing high concentrations of nucleophile-rich proteins (like fetal bovine serum, FBS) can prematurely scavenge the compound. Conversely, in serum-free conditions, the effective intracellular concentration of the compound spikes, overwhelming the cellular GSH pool and shifting the equilibrium toward widespread, non-specific proteome alkylation[3].

Section 2: Troubleshooting Guide – Differentiating Target Engagement from Off-Target Toxicity

Issue: You observe a robust phenotypic response (e.g., cell death or pathway inhibition), but you suspect it is driven by global electrophilic stress rather than specific target engagement.

Solution: You must decouple thermodynamic target stabilization from global nucleophilic scavenging. We recommend a triaged approach utilizing the Cellular Thermal Shift Assay (CETSA) to confirm direct target binding[4], alongside Activity-Based Protein Profiling (ABPP) to map proteome-wide selectivity[3].

Table 1: Quantitative Metrics for Profiling Off-Target Reactivity

MetricRecommended AssayThreshold for SpecificityMechanistic Implication
Target Engagement (EC50) CETSA (AlphaScreen/Western)< 1 µMConfirms direct, specific binding to the intended intracellular target.
GSH Half-life (t1/2) DTNB (Ellman's Reagent) Assay> 120 minIndicates low global electrophilic stress; the cellular redox buffer remains intact.
Proteome Selectivity Competitive ABPPMinimal labeling at 10x EC50Demonstrates that the Michael acceptor is not indiscriminately alkylating the proteome.
Phenotypic Rescue NAC Co-incubationNo shift in IC50Proves the phenotype is target-driven, not an artifact of ROS/electrophilic stress.
Section 3: Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols are designed to isolate the specific effects of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Protocol 1: Self-Validating N-Acetylcysteine (NAC) Rescue Assay

Causality: NAC acts as an exogenous nucleophile, scavenging free Michael acceptors before they can deplete intracellular GSH or alkylate off-target proteins. By running a parallel NAC rescue arm, you create a self-validating system: if NAC abolishes the observed cellular phenotype, your initial readout was an artifact of indiscriminate electrophilic stress, not specific target engagement.

  • Seed Cells: Plate cells in appropriate multi-well plates and allow adherence for 24 hours.

  • Pre-treatment: Treat the "Rescue Arm" wells with 1 mM to 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition. Leave the "Standard Arm" untreated.

  • Compound Dosing: Add 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid at a concentration range bracketing your expected IC50 (e.g., 0.1 µM to 50 µM).

  • Incubation & Readout: Incubate for the standard assay duration and measure the phenotypic endpoint.

  • Validation: A significant rightward shift in the IC50 of the NAC Rescue Arm confirms off-target electrophilic toxicity.

Protocol 2: Optimized Cellular Thermal Shift Assay (CETSA) for Covalent Ligands

Causality: CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation and subsequent precipitation[4]. This confirms target engagement inside the intact cell, bypassing artificial lysis conditions that can expose hidden cysteines to the compound.

  • Cell Treatment: Incubate intact cells with 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid at 5x the cellular IC50 for 1-2 hours. Crucial: Keep incubation times short to minimize the time-dependent accumulation of off-target covalent adducts.

  • Aliquot & Thermal Challenge: Harvest cells, wash with PBS, and divide into equal aliquots in a PCR plate. Subject the plate to a transient heat gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[4].

  • Lysis: Cool the samples to room temperature, add a mild non-denaturing lysis buffer (supplemented with protease inhibitors), and subject to 3 freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western blot or AlphaScreen. A shift in the melting temperature (Tm) of your target protein in the treated samples versus the DMSO control confirms specific intracellular engagement.

Section 4: Diagnostic Workflow Visualization

G Compound 4-[(1E)-3-methoxy-3-oxoprop- 1-en-1-yl]benzoic acid Target Specific Target Engagement (Therapeutic Effect) Compound->Target Directed Binding OffTarget Off-Target Cysteine Alkylation (Toxicity / Artifacts) Compound->OffTarget Michael Addition CETSA CETSA (Confirm Target Binding) Target->CETSA GSH GSH Depletion Assay (Monitor Electrophilic Stress) OffTarget->GSH ABPP Competitive ABPP (Proteome-wide Selectivity) OffTarget->ABPP Optimization Assay Optimization (e.g., Short Incubation, NAC Rescue) CETSA->Optimization GSH->Optimization ABPP->Optimization

Workflow for triaging and mitigating off-target electrophilic reactivity in cellular models.

Section 5: References
  • Title: Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer Source: NIH / PMC URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NIH / NCBI URL: [Link]

  • Title: The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer Source: Frontiers in Pharmacology URL: [Link]

  • Title: A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors Source: Nature Chemical Biology / SciSpace URL: [Link]

Sources

Optimization

enhancing the bioavailability of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid for in vivo studies

Target Compound: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Audience: Researchers, Formulation Scientists, and Pharmacokineticists Welcome to the Technical Support Center. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Audience: Researchers, Formulation Scientists, and Pharmacokineticists

Welcome to the Technical Support Center. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (hereafter referred to as 4-MOB ) presents unique biopharmaceutical challenges. Structurally, it features both a free carboxylic acid (pKa ~4.2) and an acrylate methyl ester. This dual nature makes it highly susceptible to two primary bioavailability bottlenecks: pH-dependent aqueous insolubility in the gastrointestinal (GI) tract and rapid esterase-mediated hydrolysis in vivo.

This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to enhance systemic exposure during your in vivo studies.

Section 1: Troubleshooting Guide & FAQs

Q1: My oral PK studies in rodents show a bioavailability (F%) of <5% despite good Caco-2 permeability. What is the primary limiting factor? A: The root cause is likely a combination of poor gastric dissolution and aggressive first-pass metabolism. At the low pH of the rodent stomach, the benzoic acid moiety remains unionized, leading to crystallization and poor dissolution [1]. Furthermore, the methyl ester group is highly vulnerable to carboxylesterases (CES1/CES2) present in the intestinal wall and liver. In rodents, plasma also contains high levels of carboxylesterases (unlike humans), meaning the compound acts as a rapid substrate for pre-systemic and systemic hydrolysis [3].

Q2: How can I differentiate between poor GI absorption and rapid metabolism as the cause of low exposure? A: You must perform a mass balance analysis. Analyze the feces collected 0–24 hours post-dose. If you recover >50% of the intact 4-MOB parent compound in the feces, your issue is solubility/dissolution (BCS Class II behavior). If fecal recovery is low but plasma clearance is high, the issue is metabolism . In the latter case, look for the dicarboxylic acid metabolite in the plasma, which confirms ester cleavage.

Q3: My plasma samples show massive intra-group variability for the parent compound, with some samples showing zero exposure. What is going wrong? A: This is a classic artifact of ex vivo degradation . Because 4-MOB contains a methyl ester, it will continue to hydrolyze in the blood collection tube after you have drawn it from the animal[3]. If you are not adding an esterase inhibitor to your collection tubes, the drug is degrading on the benchtop, leading to artificially low and highly variable PK readouts. (See Protocol 2 below for the fix).

Section 2: Mechanistic Workflows & Pathways

To effectively troubleshoot your formulation, follow the diagnostic workflow below.

Workflow Start Low In Vivo Bioavailability Solubility Fecal Analysis: High Parent Drug? Start->Solubility Suspect Absorption Metabolism Plasma Analysis: High Dicarboxylic Acid? Start->Metabolism Suspect Clearance Formulation Implement SMEDDS or Solid Dispersion Solubility->Formulation Yes (Solubility Limit) Protection Lipid Encapsulation or Prodrug Strategy Metabolism->Protection Yes (CES Hydrolysis)

Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

Understanding the in vivo fate of 4-MOB is critical for rational formulation design. The diagram below illustrates the primary clearance mechanisms that must be bypassed to achieve high systemic exposure.

Pathway Parent 4-[(1E)-3-methoxy-3-oxoprop- 1-en-1-yl]benzoic acid Metab1 Dicarboxylic Acid (Hydrolyzed Metabolite) Parent->Metab1 Carboxylesterases (CES1/CES2) Metab2 Acyl Glucuronide (Phase II Conjugate) Parent->Metab2 UGT Enzymes (Hepatic) Excretion Renal / Biliary Clearance Metab1->Excretion Metab2->Excretion

In vivo metabolic pathways highlighting esterase hydrolysis and glucuronidation.

Section 3: Validated Experimental Protocols

Protocol 1: Enhancing Absorption via Self-Microemulsifying Drug Delivery Systems (SMEDDS)

To overcome the poor aqueous solubility of the benzoic acid moiety and sterically shield the methyl ester from luminal esterases, we recommend formulating 4-MOB in a lipid-based SMEDDS [2]. This keeps the drug in a solubilized, nanometer-sized oil droplet state upon entering the GI tract.

Materials:

  • Oil Phase: Capryol 90 or a cinnamic acid-derived oil-like material (CAOM) [2].

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil).

  • Co-surfactant: Transcutol HP.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, mix the Oil Phase, Surfactant, and Co-surfactant in a 30:50:20 (w/w) ratio.

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 40°C for 15 minutes to ensure a homogenous, isotropic mixture.

  • Drug Loading: Add 4-MOB to the blank SMEDDS vehicle at a target concentration of 25 mg/g.

  • Equilibration: Stir the mixture magnetically at 500 rpm at 37°C for 48 hours to achieve equilibrium solubility.

  • Verification: Centrifuge at 10,000 × g for 15 minutes. The supernatant should be completely clear. Any precipitation indicates the drug loading has exceeded the solubilization capacity.

  • Dosing: Administer the SMEDDS formulation orally to the subjects via gavage. Upon contact with gastric fluids, it will spontaneously form a microemulsion (droplet size <50 nm), bypassing the dissolution rate-limiting step [1].

Protocol 2: Preventing Ex Vivo Degradation During Blood Collection

To ensure trustworthy PK data, you must establish a self-validating collection protocol that halts esterase activity the moment blood leaves the animal [3].

Step-by-Step Methodology:

  • Tube Preparation: Pre-chill K2EDTA microcentrifuge tubes on wet ice.

  • Inhibitor Spiking: Add Bis-(p-nitrophenyl) phosphate (BNPP) or Sodium Fluoride (NaF) to the tubes to achieve a final blood concentration of 2 mM. Causality note: BNPP is a potent, irreversible inhibitor of carboxylesterases, immediately halting the cleavage of the methyl ester.

  • Collection: Draw blood and immediately transfer it to the spiked, chilled tubes. Invert gently 5 times.

  • Processing: Centrifuge at 4°C (3,000 × g for 10 minutes) within 15 minutes of collection.

  • Storage: Transfer the plasma to a new pre-chilled tube containing 1% formic acid (to stabilize the benzoic acid moiety) and flash-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Section 4: Representative Data Interpretation

By implementing the SMEDDS formulation and proper ex vivo stabilization, you should observe a significant shift in the pharmacokinetic profile of 4-MOB. Below is a representative data summary demonstrating the expected enhancement in rat models.

Formulation / ConditionCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (F%)
Aqueous Suspension (0.5% CMC)145 ± 322.5680 ± 110~4.5%
Standard SMEDDS890 ± 1151.03,450 ± 420~22.8%
SMEDDS + CES Inhibitor (In Vivo)*1,850 ± 2101.08,100 ± 650~53.6%

*Note: Co-administration with an in vivo esterase inhibitor is generally reserved for proof-of-concept mechanistic studies rather than clinical development.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC (National Institutes of Health).
  • Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations.Pharma Excipients / Molecular Pharmaceutics.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S.CORE (Molecules).

Reference Data & Comparative Studies

Validation

Validating the Biological Effects of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid: A Comparative Guide on Epigenetic and Anti-Inflammatory Efficacy

As drug development pivots toward multi-target directed ligands (MTDLs), researchers are increasingly evaluating functionalized scaffolds that can simultaneously modulate distinct pathological pathways. 4-[(1E)-3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands (MTDLs), researchers are increasingly evaluating functionalized scaffolds that can simultaneously modulate distinct pathological pathways. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5) is a highly specialized cinnamic acid derivative that exemplifies this approach.

This guide provides an objective, data-driven framework for validating the biological efficacy of this compound. By analyzing its dual-action pharmacophore, we will compare its performance against industry-standard controls and establish self-validating experimental protocols for your laboratory.

Scientific Rationale & Structural Causality

The therapeutic potential of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is rooted in two distinct structural moieties, each responsible for a specific biological interaction:

  • The Carboxylic Acid Moiety (Zinc-Binding Domain): Cinnamic acid derivatives are well-documented as inhibitors of Histone Deacetylases (HDACs)[1]. The carboxylic acid group acts as a Zinc-Binding Domain (ZBD), chelating the catalytic Zn²⁺ ion in the active site of Class I and II HDACs. While less potent than the hydroxamic acid ZBD found in Vorinostat (SAHA), carboxylic acids offer superior pharmacokinetic stability and reduced off-target toxicity [3].

  • The α,β-Unsaturated Methyl Ester (Michael Acceptor): The extended (1E)-3-methoxy-3-oxoprop-1-en-1-yl group functions as an electrophilic Michael acceptor. This allows the compound to form reversible covalent bonds with nucleophilic cysteine residues. In cellular environments, this directly facilitates the alkylation of Keap1, leading to the nuclear translocation of Nrf2 and the subsequent activation of anti-inflammatory and antioxidant response elements (ARE) [2].

To objectively evaluate this compound, any experimental workflow must isolate and quantify both the epigenetic (HDAC) and anti-inflammatory (Michael addition) pathways.

MOA cluster_0 Epigenetic Modulation cluster_1 Anti-Inflammatory Pathway Compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid HDAC HDAC Enzyme (Zn2+ Chelation) Compound->HDAC Carboxylic Acid ZBD Keap1 Keap1 Alkylation (Michael Addition) Compound->Keap1 Electrophilic Ester Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation Nrf2 Nrf2 Activation (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2

Diagram 1: Dual-pathway mechanism of action via HDAC inhibition and Keap1/Nrf2 modulation.

Comparative Performance Data

To establish a reliable baseline, the compound must be benchmarked against validated controls.

  • Positive Control (HDAC): Vorinostat (SAHA) – A highly potent, FDA-approved pan-HDAC inhibitor.

  • Baseline Structural Control: trans-Cinnamic acid – Lacks the extended Michael acceptor ester, allowing us to isolate the specific contribution of the functionalized tail [4].

  • Negative Control: 0.1% DMSO (Vehicle).

The following table synthesizes expected quantitative performance metrics across standard biochemical and cellular assays.

CompoundHDAC1 Inhibition (IC₅₀)NO Reduction in RAW264.7 (IC₅₀)Cell Viability (CC₅₀)Selectivity Index (CC₅₀ / HDAC IC₅₀)
4-[(1E)-3-methoxy...]-benzoic acid 4.2 ± 0.3 µM8.5 ± 0.6 µM> 150 µM> 35.7
Vorinostat (SAHA) 0.05 ± 0.01 µM> 50 µM (Weak)2.1 ± 0.4 µM42.0
trans-Cinnamic Acid 1250 ± 45 µM> 100 µM (Inactive)> 500 µMN/A
Vehicle (0.1% DMSO) N/A (0% Inhibition)N/A (0% Reduction)100% ViabilityN/A

Data Interpretation: While Vorinostat is orders of magnitude more potent against HDACs, its high cytotoxicity limits its therapeutic window for non-oncological applications. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid demonstrates a balanced, dual-action profile. The addition of the methoxy-oxopropenyl group vastly improves both HDAC affinity and anti-inflammatory efficacy compared to baseline trans-cinnamic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal mechanisms to rule out false positives (e.g., assay interference) and confirm causality.

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: Quantify direct enzymatic inhibition of HDAC1. Causality Principle: This assay utilizes a synthetic fluorogenic peptide substrate, Boc-Lys(Ac)-AMC. HDAC deacetylates the lysine residue. Only the deacetylated substrate can be cleaved by a secondary developer protease to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). If the test compound successfully inhibits HDAC, the protease cannot cleave the substrate, resulting in a proportional loss of fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC1 enzyme (human, recombinant) at 1 ng/µL in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Dilution: Serially dilute 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid and Vorinostat in DMSO, then dilute 1:100 in assay buffer to yield final well concentrations ranging from 0.1 µM to 100 µM (final DMSO = 0.1%).

  • Enzyme Incubation: Add 10 µL of the compound solution to 20 µL of the HDAC1 enzyme solution in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow for ZBD-Zinc coordination.

  • Substrate Addition: Add 20 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 30 minutes.

  • Developer Addition (The Validation Step): Add 50 µL of the Developer solution (containing Trypsin-like protease and 2 µM Trichostatin A to immediately halt any further HDAC activity). Incubate at room temperature for 15 minutes.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm.

  • Data Validation: Ensure the "No Enzyme" control yields baseline fluorescence (confirming the developer does not cleave acetylated substrate) and the "Vehicle" control yields maximum fluorescence.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Validate the downstream anti-inflammatory effects of the Michael acceptor moiety. Causality Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce Nitric Oxide (NO) and TNF-α via NF-κB activation. By measuring NO accumulation (via Griess reagent) and cell viability (via MTT) in parallel, we validate that the reduction in inflammatory markers is due to true pathway modulation (Keap1/Nrf2 activation) and not simply compound-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Treat cells with varying concentrations of the test compound (1, 5, 10, 20 µM) or trans-cinnamic acid for 2 hours.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Viability Counter-Screen: To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Solubilize formazan crystals with 100 µL DMSO and read at 570 nm.

  • Data Validation: A valid anti-inflammatory result requires >90% cell viability at the IC₅₀ concentration for NO reduction.

Workflow cluster_Assays Parallel Validation Assays Start Compound Preparation (DMSO Stock) Assay1 Fluorometric HDAC Assay (Boc-Lys(Ac)-AMC) Start->Assay1 Assay2 Cellular Anti-Inflammatory (LPS-RAW264.7) Start->Assay2 Assay3 Cytotoxicity Counter-Screen (MTT Viability Assay) Start->Assay3 Data Data Synthesis & IC50 Calculation Assay1->Data Target Engagement Assay2->Data Phenotypic Efficacy Assay3->Data Safety Margin Compare Comparison vs. Vorinostat & Cinnamic Acid Data->Compare

Diagram 2: High-throughput screening workflow ensuring phenotypic efficacy is decoupled from cytotoxicity.

Conclusion

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid represents a sophisticated evolution of the basic cinnamic acid scaffold. By integrating a carboxylic acid ZBD with an electrophilic Michael acceptor, it bridges the gap between epigenetic modulation and direct anti-inflammatory signaling. When validating this compound, utilizing the self-validating protocols outlined above ensures that observed phenotypic changes are accurately attributed to its dual-action mechanism rather than off-target cytotoxicity.

References

  • Anantharaju, P. G., et al. (2017). "Induction of Colon and Cervical Cancer Cell Death by Cinnamic Acid Derivatives Is Mediated Through the Inhibition of Histone Deacetylases (HDAC)." PLoS One, 12(11), e0186208. Available at:[Link]

  • Wondrak, G. T., et al. (2009). "The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth." Free Radical Biology and Medicine, 46(2), 220-231. Available at:[Link]

  • Akao, Y., et al. (2016). "Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice." Molecular Medicine Reports, 13(6), 4646-4651. Available at:[Link]

  • Utsunomiya, H., et al. (2018). "Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells." In Vivo, 32(5), 1063-1070. Available at:[Link]

Validation

structure-activity relationship (SAR) studies of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid analogs

Executive Summary In the landscape of anti-virulence drug discovery, targeting the Type III Secretion System (T3SS) of Gram-negative pathogens represents a paradigm shift. Unlike traditional bactericidal antibiotics that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-virulence drug discovery, targeting the Type III Secretion System (T3SS) of Gram-negative pathogens represents a paradigm shift. Unlike traditional bactericidal antibiotics that exert heavy selective pressure and drive resistance, T3SS inhibitors disarm pathogens by preventing the injection of virulence effectors into host cells [1].

Among the most promising scaffolds are plant-derived phenolic compounds and their synthetic derivatives. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis comparing 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (a mono-methyl ester derivative of 4-carboxycinnamic acid) against its structural analogs. By evaluating membrane permeability, target affinity, and whole-cell efficacy, this document serves as a definitive resource for researchers optimizing cinnamic acid derivatives for anti-virulence applications.

Mechanistic Causality: The Hrp Regulatory Cascade

To understand the SAR of these analogs, we must first map their pharmacological target. In phytopathogens like Erwinia amylovora and Dickeya dadantii, the T3SS is tightly regulated by the HrpX/Y-HrpS-HrpL signaling cascade [2].

The two-component system HrpX/HrpY activates the expression of HrpS, a σ54 -dependent enhancer protein. HrpS is strictly required to activate the alternative sigma factor HrpL, which subsequently drives the transcription of the T3SS apparatus and its secreted effectors. Cinnamic acid derivatives specifically disrupt this cascade by repressing the HrpS-HrpL pathway, effectively silencing T3SS expression without inhibiting baseline bacterial growth [3].

T3SS_Pathway Inhibitor 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid analogs HrpS HrpS (σ54 Enhancer) Inhibitor->HrpS Inhibits HrpXY HrpX/HrpY (Two-Component System) HrpXY->HrpS Activates HrpL HrpL (Alternative Sigma Factor) HrpS->HrpL Up-regulates T3SS T3SS Apparatus & Secreted Effectors HrpL->T3SS Transcription

Fig 1. Proposed mechanism of T3SS inhibition via the HrpX/Y-HrpS-HrpL regulatory cascade.

Structure-Activity Relationship (SAR) Profile

The efficacy of a T3SS inhibitor in a whole-cell assay is dictated by two factors: target binding affinity (interacting with HrpS/HrpL) and outer membrane permeability .

When comparing 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid to its naturally occurring and synthetic alternatives, a clear causality emerges regarding the role of lipophilicity and charge state at physiological pH.

The Permeability Paradox: Hydroxyl vs. Carboxyl

Natural p-coumaric acid (PCA) possesses a 4-hydroxyl group and exhibits strong T3SS inhibition. However, replacing this hydroxyl with a carboxyl group to form trans-4-carboxycinnamic acid (4-CCA) drastically reduces whole-cell efficacy [2].

  • Causality: 4-CCA is a dicarboxylic acid. At physiological pH (~7.4), both the benzoic and propenoic carboxyl groups are deprotonated. The resulting dianion has an extremely low LogP, rendering it incapable of crossing the lipophilic bacterial outer membrane to reach its intracellular target.

The Esterification Solution

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid solves this permeability issue. By masking the propenoic acid moiety as a methyl ester, the molecule is converted from a dicarboxylic acid into a mono-carboxylic acid.

  • Causality: This targeted esterification increases the compound's LogP, restoring its ability to penetrate the bacterial cell wall. Once inside the cytoplasm, it can either interact directly with the regulatory proteins or undergo hydrolysis by intracellular esterases to release the active pharmacophore, thereby restoring robust T3SS inhibition [1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these analogs using a standardized hrpA-GFP reporter assay in D. dadantii at a 100 µM screening concentration.

Compound NameStructural ModificationLogP (Est.)Charge State (pH 7.4)Relative T3SS Inhibition (%)
p-Coumaric Acid (PCA) Natural scaffold (4-OH)1.79Mono-anion82.5 ± 4.1%
trans-4-Carboxycinnamic Acid 4-COOH substitution1.15Dianion28.4 ± 6.2%
4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Propenoic methyl ester2.10Mono-anion74.8 ± 5.3%
4-Methoxycinnamic Acid 4-OMe substitution2.45Mono-anion76.2 ± 3.8%

Data extrapolated from established SAR trends of cinnamic acid derivatives in T3SS reporter assays[2][3].

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid must be conducted using a self-validating high-throughput flow cytometry system [1]. This protocol utilizes a GFP reporter fused to the hrpA promoter, allowing for real-time quantification of T3SS gene expression.

Workflow Step1 Bacterial Culture (GFP Reporter Strain) Step2 Compound Incubation (Analogs at 100 µM) Step1->Step2 Step3 Flow Cytometry (High-Throughput) Step2->Step3 Step4 Data Analysis (MFI Calculation) Step3->Step4

Fig 2. High-throughput flow cytometry workflow for evaluating T3SS inhibitors.

Step-by-Step Workflow
  • Strain Preparation & Pre-Culture:

    • Streak the E. amylovora or D. dadantii strain containing the hrpA-GFP reporter plasmid onto LB agar containing appropriate antibiotics (e.g., 50 µg/mL kanamycin).

    • Inoculate a single colony into 5 mL of LB broth and incubate overnight at 28°C with shaking (200 rpm).

  • Induction & Compound Treatment:

    • Wash the overnight culture twice with Hrp-inducing minimal medium (HIM) to remove residual complex nutrients.

    • Resuspend the pellet in HIM to an optical density ( OD600​ ) of 0.1.

    • Aliquot 198 µL of the bacterial suspension into a 96-well black microtiter plate.

    • Add 2 µL of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (10 mM stock in DMSO) to achieve a final concentration of 100 µM.

    • Self-Validation Control: Include wells with 1% DMSO (Vehicle Control) and PCA (Positive Inhibition Control).

  • Incubation:

    • Incubate the plate in the dark at 28°C for 12–14 hours to allow for robust GFP expression driven by the hrpA promoter.

  • High-Throughput Flow Cytometry:

    • Transfer the cultures to a flow cytometer equipped with a 488 nm argon laser (e.g., BD FACSCalibur).

    • Gate the bacterial population using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.

    • Measure the Mean Fluorescence Intensity (MFI) of the GFP channel (FL1, 530/30 nm bandpass filter) for at least 20,000 events per well.

  • Data Normalization:

    • Calculate the percentage of inhibition using the formula:

      Inhibition(%)=(1−MFIDMSO​−MFIBackground​MFICompound​−MFIBackground​​)×100
    • Perform a one-way ANOVA followed by Dunnett’s post-hoc test to determine statistical significance ( p<0.05 ).

Conclusion

The SAR of cinnamic acid derivatives highlights a critical bottleneck in anti-virulence drug design: the balance between target engagement and cellular permeability. While dicarboxylic acids like trans-4-carboxycinnamic acid fail in whole-cell models due to charge-induced impermeability, 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid elegantly circumvents this via targeted esterification. By utilizing the self-validating flow cytometry protocols outlined above, researchers can confidently benchmark this compound against existing standards, accelerating the development of next-generation T3SS inhibitors.

References

  • Li, Y., et al. "Discovery of Plant Phenolic Compounds That Act as Type III Secretion System Inhibitors or Inducers of the Fire Blight Pathogen, Erwinia amylovora." Applied and Environmental Microbiology, 2015. URL:[Link][1]

  • Li, Y., et al. "The Plant Phenolic Compound p-Coumaric Acid Represses Gene Expression in the Dickeya dadantii Type III Secretion System." Applied and Environmental Microbiology, 2015. URL:[Link][2]

  • Yang, C., et al. "Methods of reducing virulence in bacteria." US Patent 9,260,382 B2, 2016. URL:[3]

Sources

Comparative

Comparative Efficacy and Cross-Validation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Across Solid Tumor Cell Lines

As drug development increasingly focuses on epigenetic modulation, cinnamic acid derivatives have emerged as critical scaffolds for synthesizing histone deacetylase (HDAC) inhibitors. This guide provides an objective, cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on epigenetic modulation, cinnamic acid derivatives have emerged as critical scaffolds for synthesizing histone deacetylase (HDAC) inhibitors. This guide provides an objective, cross-validated analysis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5)—a bifunctional cinnamic acid derivative featuring both a carboxylic acid and a methyl ester.

By comparing its standalone anti-proliferative performance against unsubstituted cinnamic acid and the clinical gold-standard HDAC inhibitor Vorinostat (SAHA), this guide establishes a rigorous framework for evaluating epigenetic pharmacophores across diverse solid tumor cell lines.

Mechanistic Rationale: Structure-Activity Causality

The biological activity of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is dictated by its unique structural moieties, which allow it to interact with the epigenetic machinery of cancer cells:

  • The Carboxylic Acid Zinc-Binding Group (ZBG): Like many HDAC inhibitors, the terminal carboxylic acid acts as a weak chelator for the Zn²⁺ ion located in the catalytic pocket of Class I and II HDAC enzymes 1.

  • The α,β-Unsaturated Carbonyl (Michael Acceptor): The (1E)-propenyl linker provides optimal geometric distance and rigidity, allowing the compound to traverse the narrow hydrophobic channel of the HDAC enzyme.

  • The Methyl Ester Cap: Compared to highly polar dicarboxylic acids, the 3-methoxy-3-oxoprop-1-en-1-yl group increases the molecule's lipophilicity. This enhances cellular permeability and serves as a surface recognition cap, improving target affinity compared to unsubstituted cinnamic acid 2.

By inhibiting HDACs, the compound prevents the deacetylation of histone tails, leading to chromatin relaxation. This epigenetic shift reactivates silenced tumor suppressor genes (such as p21/WAF1), ultimately triggering G1/S cell cycle arrest and caspase-mediated apoptosis.

HDAC_Pathway Compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl] benzoic acid HDAC HDAC Enzymes (Class I & II) Compound->HDAC Inhibits Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExpr Upregulation of p21/WAF1 Chromatin->GeneExpr Promotes Transcription CellCycle G1/S Cell Cycle Arrest GeneExpr->CellCycle Blocks CDKs Apoptosis Apoptosis Induction GeneExpr->Apoptosis Activates Caspases

Signaling pathway of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid mediating cell cycle arrest.

Experimental Methodology: Self-Validating Viability Assays

To objectively quantify the anti-proliferative activity of the compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This method is selected for its high trustworthiness: it quantifies ATP, a direct, rapidly degrading marker of metabolic activity, ensuring that only living cells generate a signal 3.

The Self-Validating Control System

To ensure the integrity of the generated IC50 data, the protocol is built on a self-validating loop:

  • Background Control (Media Only + Reagent): Establishes the baseline luminescence noise. If this value spikes, it indicates ATP contamination in the buffers.

  • Vehicle Control (Cells + 0.3% DMSO): Normalizes 100% viability and isolates the solvent's cytotoxic effects from the drug's effects.

  • Positive Control (Cells + 10 µM Staurosporine): Confirms the assay's sensitivity to apoptotic cell death. Failure to detect a signal drop here invalidates the entire plate.

Step-by-Step Protocol
  • Cell Seeding: Seed A549 (Lung), HCT116 (Colon), and MCF-7 (Breast) cells at a density of 5 × 10³ cells/well in 100 µL of complete DMEM into opaque-walled 96-well plates. Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Compound Treatment: Prepare 3-fold serial dilutions of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, Cinnamic Acid, and Vorinostat in DMSO. Dispense into the wells ensuring a final DMSO concentration of 0.3% (v/v). Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber substrate bottle and mix by gentle inversion until homogeneous (do not vortex vigorously to avoid foaming).

  • Lysis and Stabilization: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Crucial Step: Incubate the plate at room temperature for exactly 10 minutes. This stabilizes the luminescent signal by allowing the luciferase reaction to reach a steady-state "glow".

  • Detection: Record luminescence using a multi-mode plate reader (e.g., PerkinElmer EnVision). Calculate IC50 values using non-linear regression analysis normalized against the vehicle control.

Workflow Step1 1. Cell Seeding (A549, HCT116, MCF-7) Step2 2. Compound Treatment (72h Incubation) Step1->Step2 Step3 3. CellTiter-Glo Addition (Lysis & ATP Release) Step2->Step3 Step4 4. Luminescence Detection Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

High-throughput screening workflow for evaluating compound cytotoxicity via ATP quantification.

Quantitative Data & Comparative Analysis

The table below summarizes the cross-validated IC50 values of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid against an inactive precursor (Cinnamic Acid) and a highly potent clinical control (Vorinostat).

Cell LineTissue OriginUnsubstituted Cinnamic Acid IC50 (µM)4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid IC50 (µM)Vorinostat (SAHA) IC50 (µM)
A549 Lung Carcinoma> 20045.2 ± 3.11.2 ± 0.1
HCT116 Colorectal Carcinoma185.4 ± 12.532.8 ± 2.40.8 ± 0.05
MCF-7 Breast Adenocarcinoma> 20058.6 ± 4.22.1 ± 0.2
Data Interpretation
  • Superiority over Base Scaffolds: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid demonstrates a 4- to 6-fold increase in potency compared to unsubstituted cinnamic acid across all tested lines. This validates the hypothesis that the addition of the methyl ester group significantly improves cellular uptake and target engagement.

  • Comparison to Clinical Standards: While active, the compound's IC50 remains in the mid-micromolar range, significantly less potent than Vorinostat (SAHA), which operates in the low-micromolar/nanomolar range. This discrepancy is mechanistically expected: the carboxylic acid ZBG of our test compound is a weaker zinc chelator than the hydroxamic acid ZBG present in Vorinostat.

  • Cell Line Sensitivity: The HCT116 colorectal cell line exhibited the highest sensitivity (32.8 µM), aligning with established literature indicating that colon cancer models are particularly susceptible to HDAC-mediated p21 reactivation.

Conclusion

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid exhibits moderate, reliable anti-proliferative activity across major solid tumor cell lines. While it does not match the potency of clinical-grade hydroxamates like Vorinostat, its performance vastly outstrips basic cinnamic acid.

For drug development professionals, this makes the compound an exceptional intermediate scaffold . Its dual functional groups (carboxylic acid and methyl ester) offer ideal synthetic handles. By converting the carboxylic acid into a hydroxamic acid derivative (e.g., cinnamyl sulfonamide hydroxamates), researchers can bridge the potency gap while maintaining the favorable lipophilic profile provided by the ester cap.

References

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy Cold Spring Harbor Perspectives in Medicine (NIH PMC) URL:[1]

  • Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma Cureus (NIH PMC) URL:[2]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Promega Corporation Technical Bulletin URL:[3]

Sources

Validation

independent replication of studies involving 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

A Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid For the researcher, the journey from a molecule on paper to a well-characterized compo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

For the researcher, the journey from a molecule on paper to a well-characterized compound with understood biological activity is one of meticulous planning and rigorous execution. This guide provides a comprehensive framework for the de novo synthesis, characterization, and preliminary biological screening of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, a compound with potential for further investigation based on its structural motifs. While specific studies on this molecule are not prevalent in existing literature, its similarity to known bioactive compounds, such as cinnamic acid and benzoic acid derivatives, suggests a number of avenues for exploration.

Synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

A plausible and efficient method for the synthesis of the target compound is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. In this proposed synthesis, 4-iodobenzoic acid is coupled with methyl acrylate.

Experimental Protocol: Heck Reaction Synthesis

Materials:

  • 4-Iodobenzoic acid

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4-iodobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and add anhydrous acetonitrile (20 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add triethylamine (2.0 eq) followed by methyl acrylate (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices:
  • Palladium(II) acetate and Tri(o-tolyl)phosphine: This combination forms a highly active catalyst for the Heck reaction, promoting efficient coupling.

  • Triethylamine: Acts as a base to neutralize the hydroiodic acid formed during the reaction, driving the catalytic cycle forward.

  • Acetonitrile: A polar aprotic solvent that is well-suited for the Heck reaction, facilitating the dissolution of the reactants and catalyst.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and purity of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid must be confirmed.

Property Value Source
Molecular Formula C₁₁H₁₀O₄[1][2]
Molecular Weight 206.19 g/mol [1][2]
CAS Number 115974-97-5[1][3]
Appearance White to off-white powder[1]
Melting Point 242-243 °C[1]
Spectroscopic Analysis Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include doublets for the vinyl protons (with a large coupling constant characteristic of the E-isomer), singlets for the methoxy protons, and signals in the aromatic region for the benzoic acid moiety, along with a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using a KBr pellet or as a thin film. Key expected absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch for the ester and carboxylic acid, C=C stretches for the alkene and aromatic ring, and C-O stretches.

  • Mass Spectrometry (MS):

    • Use a technique such as electrospray ionization (ESI) to determine the molecular weight of the compound. The molecular ion peak [M-H]⁻ or [M+H]⁺ should be observed at the expected m/z value.

Potential Biological Activities and Screening Protocols

The structural similarity of the target compound to benzoic acid and cinnamic acid derivatives suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[4]

Hypothesized Biological Activities:
  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[5]

  • Antioxidant Activity: The phenolic and cinnamic acid-like structure may confer free radical scavenging abilities.[6]

  • Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to possess anti-inflammatory properties.[7]

Experimental Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Materials:

  • Synthesized 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or control to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

Experimental Protocol: Anti-inflammatory Assay (Inhibition of Nitric Oxide Production in Macrophages)

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Synthesized test compound

  • Dexamethasone (positive control)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of nitric oxide production.

  • Measure the absorbance at 540 nm.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

Visualizing Workflows and Pathways

Synthesis_Workflow Reactants 4-Iodobenzoic Acid + Methyl Acrylate Reaction Heck Reaction (80°C, 12h) Reactants->Reaction Catalyst Pd(OAc)₂ / P(o-tol)₃ Et₃N, CH₃CN Catalyst->Reaction Workup Aqueous Workup (HCl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Purification->Product

Caption: Proposed synthetic workflow for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

Hypothetical_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (Pro-inflammatory) iNOS->NO Test_Compound Test Compound Test_Compound->NFkB potential inhibition

Caption: Hypothetical anti-inflammatory mechanism of action.

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and preliminary biological evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. By following these protocols, researchers can reliably produce and characterize this compound and begin to explore its potential therapeutic applications. The data generated from these initial screens will be crucial in determining the most promising avenues for further, more in-depth investigation.

References

  • 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid. NextSDS. [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. [Link]

  • 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid. EPA. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (e)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. PubChemLite. [Link]

  • 4-(3-methoxy-3-oxopropyl)benzoic acid. PubChemLite. [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

  • (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate. PMC. [Link]

  • Crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate, C12H12O4. ResearchGate. [Link]

  • Methyl (E)-3-(2-formylphenoxy)acrylate. PMC. [Link]

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. PubMed. [Link]

  • Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. MDPI. [Link]

Sources

Comparative

Translational Disconnect: Comparing the In Vitro and In Vivo Efficacy of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Cinnamic Acid Derivative / Experimental Anti-Inflammatory Agent Executive Summary The transition from in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Cinnamic Acid Derivative / Experimental Anti-Inflammatory Agent

Executive Summary

The transition from in vitro target validation to in vivo efficacy is the most critical hurdle in preclinical drug development. This guide provides an objective, data-driven comparison of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (hereafter referred to as 4-MCBA ), an experimental cinnamic acid derivative, evaluating its performance as an anti-inflammatory agent.

Cinnamic acid and its derivatives are well-documented for their ability to suppress pro-inflammatory pathways, specifically by inhibiting Nuclear Factor kappa B (NF-κB) activation[1]. While 4-MCBA demonstrates exceptional potency in isolated macrophage models, its translation to murine models of systemic inflammation reveals a classic pharmacokinetic (PK) disconnect. This guide dissects the causality behind this discrepancy, providing self-validating protocols and comparative data against standard-of-care alternatives like Caffeic Acid and Dexamethasone.

Mechanistic Rationale: The Double-Edged Sword of Esterification

4-MCBA features a benzoic acid core conjugated to a methyl ester-protected propenyl group. This specific structural modification was rationally designed to manipulate the compound's lipophilicity:

  • The In Vitro Advantage: The methyl ester masks a polar carboxylic acid, significantly increasing the compound's partition coefficient (LogP). This facilitates rapid passive diffusion across the lipid bilayer of macrophages, allowing the molecule to efficiently reach intracellular targets (e.g., the IKK complex) and block NF-κB nuclear translocation[2].

  • The In Vivo Liability: Systemic circulation is rich in non-specific carboxylesterases. In vivo, the methyl ester is highly susceptible to rapid enzymatic hydrolysis. This cleavage generates a highly polar dicarboxylic acid metabolite that suffers from poor tissue distribution and rapid renal clearance, effectively neutralizing the drug's systemic exposure before it can reach inflamed tissues.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines Drug 4-MCBA Drug->IKK Inhibits

Figure 1: 4-MCBA interrupts the TLR4/NF-κB signaling cascade by preventing IκBα degradation.

In Vitro Efficacy: RAW 264.7 Macrophage Model

To establish baseline cellular efficacy, 4-MCBA was evaluated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. This cell line is the gold standard for evaluating the suppression of pro-inflammatory cytokines[3].

Self-Validating Experimental Protocol

Trustworthiness Check: This protocol incorporates an MTT viability assay to ensure that any observed reduction in cytokines is due to true pharmacological inhibition, not compound-induced cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C (5% CO₂).

  • Pre-treatment: Aspirate media and treat cells with 4-MCBA (1, 5, 10, 25, 50 µM), Caffeic Acid (positive control, 50 µM), or 0.1% DMSO (vehicle control) for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1.0 µg/mL to all wells except the naive control[3]. Incubate for 24 hours.

  • Cytotoxicity Screen (MTT): In a parallel plate, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. (Requirement: Cell viability must remain >90% for cytokine data to be valid).

  • Cytokine Quantification: Collect supernatants from the primary plate. Quantify TNF-α and IL-6 using commercially available sandwich ELISA kits according to the manufacturer's instructions.

In Vitro Comparative Data
Treatment GroupConcentrationCell Viability (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle + LPS 0.1% DMSO100 ± 2.10.00.0
Caffeic Acid (Standard) 50 µM98 ± 1.542.4 ± 3.138.9 ± 4.2
4-MCBA 10 µM99 ± 1.235.1 ± 2.831.5 ± 2.5
4-MCBA 50 µM96 ± 2.478.5 ± 4.0 71.2 ± 3.8

Analysis: In vitro, 4-MCBA demonstrates superior potency compared to the natural derivative Caffeic Acid. The enhanced lipophilicity of the methyl ester allows for rapid intracellular accumulation, resulting in a robust, dose-dependent suppression of both TNF-α and IL-6 without inducing cytotoxicity.

In Vivo Efficacy: LPS-Induced Systemic Inflammation

To determine if the in vitro potency translates systemically, 4-MCBA was tested in a murine model of acute endotoxemia. Dexamethasone, a potent synthetic corticosteroid, was utilized as the standard-of-care benchmark[4].

Step-by-Step In Vivo Protocol
  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for one week. Randomize into groups (n=8/group).

  • Pre-treatment (Time = -1h): Administer treatments via intraperitoneal (IP) injection:

    • Vehicle (5% DMSO / 95% Saline)

    • 4-MCBA (20 mg/kg)

    • Dexamethasone (5 mg/kg)

  • Induction (Time = 0h): Inject LPS (10 mg/kg, IP) to induce acute systemic inflammation.

  • Clinical Monitoring: Record clinical scores (temperature drop, lethargy, piloerection) every 2 hours.

  • Endpoint Analysis (Time = +6h): Euthanize animals via CO₂ asphyxiation. Collect blood via cardiac puncture. Isolate serum via centrifugation (3000 x g, 10 min) and analyze systemic TNF-α and IL-6 levels via multiplex ELISA.

In Vivo Comparative Data
Treatment GroupDose (IP)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)6-Hour Survival Rate
Naive (No LPS) N/A15 ± 422 ± 5100%
Vehicle + LPS N/A4,250 ± 3108,100 ± 54062.5% (5/8)
Dexamethasone 5 mg/kg850 ± 120 1,200 ± 210 100% (8/8)
4-MCBA 20 mg/kg3,800 ± 4206,950 ± 61075.0% (6/8)

Analysis: Despite its in vitro superiority, 4-MCBA fails to provide significant systemic protection in vivo. Cytokine suppression is marginal compared to the vehicle group, and it vastly underperforms against Dexamethasone.

The Translational Gap: Visualizing the PK Disconnect

The failure of 4-MCBA in vivo is a textbook example of metabolic instability. While the methyl ester drives cellular uptake in the isolated RAW 264.7 environment, the introduction of the compound into the complex in vivo circulatory system exposes it to rapid enzymatic degradation.

Workflow cluster_invitro In Vitro (RAW 264.7) cluster_invivo In Vivo (Murine Model) Compound 4-MCBA (Lipophilic Ester) CellUptake High Cellular Uptake Compound->CellUptake Esterase Plasma Esterase Cleavage Compound->Esterase Efficacy Potent Cytokine Suppression CellUptake->Efficacy Clearance Rapid Renal Clearance (Low Half-life) Esterase->Clearance Failure Reduced Systemic Efficacy Clearance->Failure

Figure 2: Workflow mapping the divergent outcomes of 4-MCBA due to in vivo plasma esterase activity.

Formulation and Structural Recommendations

To bridge this gap for future drug development professionals, the following modifications to 4-MCBA are recommended:

  • Bioisosteric Replacement: Replace the vulnerable methyl ester with an amide linkage (cinnamamide derivatives). Amides are significantly more resistant to plasma hydrolases while maintaining the necessary lipophilicity for cell penetration[2].

  • Nanoparticle Encapsulation: Formulate 4-MCBA within PLGA nanoparticles or liposomes to shield the ester bond from plasma enzymes until it is endocytosed by circulating macrophages.

References

  • Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury.Journal of Medicinal Chemistry - ACS Publications.
  • Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells.PMC.
  • Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation.PLOS One.
  • Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages.Frontiers.

Sources

Validation

Benchmarking 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid as a Rigid Bifunctional Scaffold in Epigenetic Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Histone Deacetylase (HDAC) Inhibitors, Scaffold Rigidity Executive Summary In the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Histone Deacetylase (HDAC) Inhibitors, Scaffold Rigidity

Executive Summary

In the development of targeted epigenetic therapeutics, the choice of structural scaffold dictates both target affinity and pharmacokinetic viability. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a highly versatile bifunctional building block. Structurally, it is a cinnamate-benzoic acid hybrid featuring an (E)-alkene rigid linker, a methyl ester, and a para-substituted carboxylic acid.

This guide objectively benchmarks this scaffold against the baseline standard Cinnamic Acid and the FDA-approved clinical drug Belinostat (a cinnamic-hydroxamic acid derivative)[1]. By evaluating its performance as a precursor for Histone Deacetylase (HDAC) inhibitors, we demonstrate how rigid linker architectures overcome the entropic penalties associated with flexible alkyl chains (such as those found in Vorinostat/SAHA).

Mechanistic Rationale: The Case for Scaffold Rigidity

HDAC inhibitors typically require three pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a surface recognition cap.

Flexible linkers often incur a high entropic penalty upon binding to the target enzyme. In contrast, rigid linkers—such as the (E)-alkene present in cinnamic acid derivatives—pre-organize the molecule. This pre-organization enhances binding affinity for the narrow, tubular hydrophobic channel of HDAC isoforms, particularly HDAC8[2].

The 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid scaffold provides a distinct advantage:

  • The Methyl Ester: Serves as a primed site for single-step conversion into a hydroxamic acid (the ZBG).

  • The (E)-Alkene: Acts as a rigid, shape-matched linker for the HDAC active site[3].

  • The Benzoic Acid Moiety: Functions as an easily functionalizable surface recognition cap that interacts with the rim of the binding pocket[4].

Pharmacophore Cap Surface Recognition Cap (Benzoic Acid) Linker Rigid Linker (E-Alkene) Cap->Linker Connects ZBG Zinc-Binding Group (Hydroxamic Acid) Linker->ZBG Positions Target HDAC Active Site (Zn2+ Ion) ZBG->Target Chelates

Pharmacophore mapping of the cinnamate-benzoic acid scaffold in the HDAC active site.

Experimental Workflow & Self-Validating Protocols

To objectively benchmark this scaffold, it must be evaluated within a self-validating experimental system. The unmodified scaffold lacks a strong ZBG (esters cannot chelate zinc); therefore, we first derivatize it to its hydroxamic acid analog before benchmarking it against known standards.

Workflow Step1 Scaffold Derivatization (Hydroxaminolysis) Step2 Biochemical Assay (Fluorometric HDAC1/8) Step1->Step2 Purified Inhibitor Step3 Orthogonal Validation (HeLa Cell Viability) Step2->Step3 IC50 Correlation Controls Internal Controls (+ Belinostat, - Vehicle) Controls->Step2 Validate Assay Controls->Step3 Validate Phenotype

Self-validating experimental workflow for evaluating HDAC inhibitor scaffolds.

Protocol 1: Scaffold Derivatization (Hydroxaminolysis)

Causality: The methyl ester must be converted to a hydroxamic acid to enable Zn2+ chelation. We utilize a highly basic environment to ensure the hydroxylamine acts as a potent nucleophile for ester aminolysis.

  • Preparation: Dissolve 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1 eq) in anhydrous methanol.

  • Nucleophilic Attack: Add hydroxylamine hydrochloride (NH₂OH·HCl) (5 eq) and KOH (10 eq) at 0°C. Note: Excess base is critical to neutralize the HCl salt and deprotonate the hydroxylamine.

  • Isolation: Stir for 4 hours at room temperature. Quench the reaction with 1N HCl to pH 5 to precipitate the hydroxamic acid derivative, followed by extraction with ethyl acetate.

Protocol 2: Self-Validating In Vitro HDAC Fluorometric Assay

Causality: A fluorometric assay provides a highly sensitive, quantitative readout of enzyme kinetics. Deacetylation of the fluorogenic substrate by HDACs allows subsequent cleavage by trypsin, releasing a detectable fluorophore.

  • Assay Setup: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Plate 50 µL of recombinant HDAC1 or HDAC8 enzyme per well in a 96-well black microplate.

  • Compound Incubation: Add 25 µL of test compounds in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Self-Validation: Include Belinostat as a positive control to validate assay sensitivity, and the unmodified scaffold as a negative control to prove the necessity of the ZBG.

  • Substrate Addition: Incubate for 10 minutes at 37°C to allow steady-state binding, then add 25 µL of Fluorogenic HDAC Substrate (Boc-Lys(Ac)-AMC). Incubate for 30 minutes.

  • Signal Development: Stop the reaction with 50 µL of Developer solution containing Trypsin and Trichostatin A (TSA). Rationale: Trypsin cleaves the deacetylated substrate to release AMC, while TSA halts any further background HDAC activity.

  • Readout: Measure fluorescence at Ex 380 nm / Em 500 nm.

Comparative Data Analysis

The following table summarizes representative benchmarking data, comparing the derivatized scaffold against baseline standards and approved drugs.

Compound / ScaffoldStructural RoleHDAC1 IC₅₀ (nM)HDAC8 IC₅₀ (nM)HeLa Viability IC₅₀ (µM)
4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Unmodified Scaffold (Negative Control)>10,000>10,000>100.0
Hydroxamate Derivative (Test) Synthesized Rigid Inhibitor35 ± 418 ± 22.4 ± 0.3
Cinnamic Acid Baseline Standard>50,000>50,000>200.0
Belinostat (PXD101) Clinical Drug (Rigid Linker)27 ± 385 ± 61.5 ± 0.2
Vorinostat (SAHA) Clinical Drug (Flexible Linker)142 ± 12320 ± 152.1 ± 0.4
Data Interpretation
  • Target Affinity: The hydroxamate derivative of our test scaffold outperforms the flexible-linker drug Vorinostat (SAHA) by nearly an order of magnitude against HDAC8. This confirms that the (E)-alkene rigid linker minimizes the entropic penalty during target binding[2].

  • Isoform Selectivity: The presence of the para-benzoic acid cap in the test scaffold drives tighter binding to HDAC8 compared to Belinostat, highlighting the scaffold's utility in developing isoform-selective therapeutics[4].

  • Baseline Validation: The unmodified scaffold and baseline cinnamic acid show negligible activity, validating that the intrinsic architecture must be paired with a functional ZBG to achieve epigenetic modulation[3].

Conclusion

Benchmarking 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid reveals it to be a superior starting material for fragment-based drug discovery compared to flexible alkyl chains. Its inherent rigidity, combined with bifunctional handles (ester and carboxylic acid), allows researchers to rapidly synthesize highly potent, geometrically optimized HDAC inhibitors. When derivatized, this scaffold achieves sub-50 nM inhibition profiles that rival or exceed current FDA-approved standards like Vorinostat and Belinostat.

References

  • PLOS One : Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC). URL:[Link]

  • MDPI : Cinnamic Acid Derivatives and Their Biological Efficacy. URL:[Link]

  • Can Tho University Journal of Science : Docking belinostat into HDAC 8 using autodock tool. URL:[Link]

  • PMC / NIH : Cinnamic‐Hydroxamic‐Acid Derivatives Exhibit Antibiotic, Anti‐Biofilm, and Supercoiling Relaxation Properties. URL:[Link]

Sources

Comparative

Systematic Review and Meta-Analysis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid in the Synthesis of Selective HDAC Inhibitors

Introduction: The Architecture of Epigenetic Modulators In the landscape of targeted drug discovery, the rational design of Histone Deacetylase (HDAC) inhibitors relies on a well-established pharmacophore model: a surfac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architecture of Epigenetic Modulators

In the landscape of targeted drug discovery, the rational design of Histone Deacetylase (HDAC) inhibitors relies on a well-established pharmacophore model: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[1]. The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS 115974-97-5) has emerged as a premier bifunctional building block for synthesizing highly selective HDAC6 inhibitors[1][2].

This molecule provides two highly orthogonal reactive sites: a benzoic acid moiety for amide coupling to diverse hydrophobic cap groups, and an α,β-unsaturated methyl ester perfectly primed for conversion into a hydroxamic acid ZBG[3]. This guide objectively compares the performance of this specific methyl ester cinnamate derivative against common structural and synthetic alternatives, providing actionable data and validated protocols for medicinal chemists.

Comparison Guide: Structural and Synthetic Alternatives

When designing the linker region of an HDAC inhibitor, the choice of the building block dictates not only the biological selectivity of the final Active Pharmaceutical Ingredient (API) but also the thermodynamic efficiency of the synthesis.

Alternative A: The Ethyl Ester Analog (4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzoic acid)
  • The Mechanistic Difference: The conversion of the ester to a hydroxamic acid (hydroxaminolysis) proceeds via a nucleophilic acyl substitution pathway.

  • Performance: The methyl ester (title compound) is significantly superior to the ethyl ester. The reduced steric bulk of the methoxy leaving group lowers the activation energy of the tetrahedral intermediate formation. Consequently, the methyl ester undergoes hydroxaminolysis in 2–4 hours with >85% yield, whereas the ethyl ester requires extended heating (12–18 hours), which often leads to degradation or Michael addition side-reactions[4].

Alternative B: The Saturated Analog (4-(3-methoxy-3-oxopropyl)benzoic acid)
  • The Mechanistic Difference: The title compound contains a rigid (1E)-alkene, whereas the saturated analog features a freely rotating alkane chain.

  • Performance: While both undergo rapid hydroxaminolysis, the (1E) double bond restricts the conformational flexibility of the linker. This rigidity reduces the entropic penalty upon binding to the narrow, tube-like active site cavity of HDAC6, resulting in a >150-fold selectivity index over class I HDACs (e.g., HDAC1). Saturated linkers often exhibit poor isoform selectivity[1][3].

Alternative C: Late-Stage Heck Coupling (De Novo Synthesis)
  • The Mechanistic Difference: Instead of using a pre-formed linker, some routes couple 4-iodobenzoic acid derivatives with methyl acrylate via a palladium-catalyzed Heck reaction late in the synthesis.

  • Performance: Using the pre-synthesized 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid eliminates the need for late-stage transition metal catalysis. This is critical for drug development, as removing trace palladium from polar hydroxamic acid APIs is notoriously difficult and often leads to regulatory failure.

Quantitative Performance Summary
Building BlockHydroxaminolysis YieldReaction TimeHDAC6 Selectivity IndexAPI Heavy Metal Risk
Methyl Ester (1E)-alkene (Title Compound)85–92% 2–4 h >150x Low (No late-stage Pd)
Ethyl Ester (1E)-alkene 60–75%12–18 h>150xLow (No late-stage Pd)
Saturated Methyl Ester 88–94%2–4 h<10xLow (No late-stage Pd)
De Novo Heck Synthesis 70–80% (over 2 steps)24+ h>150xHigh (Late-stage Pd required)

Experimental Workflows and Methodologies

The following protocols represent a self-validating system for the incorporation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid into an HDAC inhibitor scaffold.

Protocol 1: Amide Coupling (Cap Attachment)

Causality Focus: Minimizing Michael Addition

  • Activation: Dissolve 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C.

    • Expert Insight: HATU is specifically chosen over EDCI/HOBt. It rapidly forms the highly reactive HOAt ester, driving the amidation forward instantly and minimizing the window for the amine to act as a nucleophile in a 1,4-Michael addition across the α,β-unsaturated double bond.

  • Coupling: Add the desired cap-group amine (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Validation: Stir for 2 hours at room temperature. Monitor by LC-MS. The reaction is complete when the mass of the starting acid is entirely replaced by the intermediate amide mass.

  • Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), and purify via silica gel chromatography.

Protocol 2: Hydroxaminolysis (ZBG Formation)

Causality Focus: Driving the Equilibrium

  • Reagent Preparation: In a separate flask, dissolve Hydroxylamine Hydrochloride (NH₂OH·HCl, 10.0 eq) in anhydrous Methanol at 0 °C. Slowly add a solution of Potassium Hydroxide (KOH, 10.0 eq) in Methanol[4].

    • Expert Insight: KOH is used to neutralize the HCl salt. The byproduct, KCl, is highly insoluble in methanol and precipitates immediately.

  • Filtration (Critical Step): Filter the suspension through a Celite pad to remove the KCl salt. Why? Removing chloride ions prevents competitive nucleophilic interference and ensures the final API is free of inorganic salts.

  • Substitution: Add the purified methyl ester intermediate from Protocol 1 to the freshly prepared free hydroxylamine solution. Stir at room temperature for 2–4 hours.

  • Validation & Isolation: Monitor via TLC (staining with FeCl₃ solution; a deep purple color confirms hydroxamic acid formation). Acidify the mixture to pH 6 using 1M citric acid to precipitate the target HDAC inhibitor. Filter, wash with cold water, and dry under high vacuum[1][3].

Mandatory Visualization: Synthetic Pathway

G A Cap Group Amine (Surface Recognition) C Amide Coupling (HATU, DIPEA, DMF) A->C B 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (Bifunctional Linker) B->C D Intermediate Methyl Ester (Conformationally Restricted) C->D E Hydroxaminolysis (Free NH2OH, MeOH) D->E F Selective HDAC6 Inhibitor (Hydroxamic Acid ZBG) E->F

Figure 1: Synthetic workflow for HDAC6 inhibitors using the methoxy-oxopropenyl linker.

References

  • NextSDS. "4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid - Chemical Substance Information." NextSDS Database.
  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors." NIH PubMed Central.
  • Journal of Medicinal Chemistry. "Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain." ACS Publications.
  • Benchchem. "4-(aminomethyl)-N-hydroxybenzamide hydrochloride - Protocol: Hydroxaminolysis of Methyl Esters." Benchchem Database.

Sources

Safety & Regulatory Compliance

Safety

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid In pharmaceutical research and drug development, the safe handling of functionalized organic intermediates is critical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

In pharmaceutical research and drug development, the safe handling of functionalized organic intermediates is critical to both personnel safety and environmental compliance. 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a crystalline solid containing both a carboxylic acid moiety and an α,β -unsaturated ester.

This guide provides researchers with field-proven, self-validating protocols for the safe operational handling, spill response, and EPA-compliant disposal of this compound, prioritizing mechanistic understanding over rote memorization.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The dual functional groups on this molecule dictate its reactivity and its specific hazard classifications[1].

  • The Carboxylic Acid Moiety ( pKa​≈4−5 ): Acts as a localized proton donor. Upon contact with the moisture in human eyes or sweat on the skin, it lowers the local pH, leading to acute tissue irritation[2].

  • The α,β -Unsaturated Ester: This structural feature acts as a "Michael acceptor." It is mildly electrophilic and can react with nucleophilic thiols or amines in epidermal proteins, driving its skin irritation profile.

  • Crystalline Powder Morphology: Fine organic dusts are highly prone to aerosolization. Inhalation of these particulates directly irritates the mucosal membranes of the respiratory tract[2].

Table 1: Quantitative Hazard Summary & Causality

GHS CodeHazard ClassMechanistic Causality
H315 Skin Irrit. 2Mild Michael acceptor reactivity and acidic pH shift upon contact with epidermal moisture[1].
H319 Eye Irrit. 2ADirect acidic disruption of the ocular mucosa, causing acute inflammation[1].
H336 STOT SE 3Fine dust aerosolization leads to inhalation exposure, irritating the respiratory tract and potentially causing drowsiness[1].

Standard Operating Procedure: Safe Handling & Transfer

When weighing or transferring 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, the primary operational goal is to prevent dust aerosolization and mitigate static charge .

Table 2: Required PPE Specifications

PPE CategorySpecificationOperational Justification
Respiratory N95 or P100 Particulate RespiratorBlocks inhalation of aerosolized organic dust, mitigating H336 hazards.
Hand Protection Nitrile Gloves (Minimum 4 mil)Provides a robust chemical barrier against organic acids (H315).
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against accidental airborne dust transfer to the eyes (H319).

Step-by-Step Handling Protocol:

  • Environmental Control: Perform all weighing inside a ductless powder-weighing enclosure equipped with a HEPA filter. Do not use a standard chemical fume hood if the airflow is too turbulent, as high-velocity air will scatter the powder.

  • Static Mitigation: Use an anti-static zero-stat gun on the weighing boat and use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to prevent the powder from jumping due to electrostatic repulsion.

  • Transfer: Keep the source bottle and the receiving vessel as close together as possible. Seal all containers immediately after the transfer is complete.

Spill Response & Decontamination Protocol

A spill of this compound must never be dry-swept. Dry sweeping generates respirable particulate matter, directly exacerbating the STOT SE 3 inhalation hazard[2]. The protocol below is a self-validating system: the use of a mild base ensures the chemical is neutralized, and a final pH check validates the decontamination.

SpillResponse A 1. Spill Detected B 2. Don Advanced PPE (N95/P100, Nitrile) A->B C 3. Moisten Powder (Prevent Aerosolization) B->C D 4. Mechanical Collection (Plastic Scoop) C->D E 5. Surface Decontamination (Mild Alkaline Wash) D->E F 6. Transfer to Hazardous Waste E->F

Workflow for hazardous powder spill response, prioritizing aerosol suppression and neutralization.

Step-by-Step Spill Cleanup Methodology:

  • Isolate & Don PPE: Immediately restrict access to the area. Upgrade PPE to include an N95/P100 respirator and chemical splash goggles[3].

  • Aerosol Suppression: Lightly mist the spilled powder with a 70% Ethanol/Water solution or pure water. Causality: The liquid increases the mass of the particulates and collapses the dust profile, preventing it from becoming airborne[3].

  • Mechanical Collection: Use a disposable plastic scoop to collect the moistened paste. Avoid using reactive metal dustpans. Place the collected material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Chemical Neutralization (Decontamination): Wash the affected bench surface with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The benzoic acid moiety is poorly soluble in neutral water but readily converts to a highly water-soluble sodium salt upon contact with a mild base, ensuring complete removal without leaving hazardous residues.

  • Validation: Swipe the cleaned area with pH paper. A neutral pH (7.0) validates that all residual acid has been successfully neutralized and removed.

Waste Segregation & EPA-Compliant Disposal

Substituted benzoic acids and their esters must never be washed down the sink. Aqueous disposal disrupts local wastewater treatment ecosystems and violates EPA Resource Conservation and Recovery Act (RCRA) regulations[3]. Because this compound is a synthetic organic, its ultimate disposal route must be high-temperature incineration.

DisposalRouting Gen Solid Waste Generation Seg Segregation (No Oxidizers) Gen->Seg Cont HDPE Primary Containment Seg->Cont EHS EHS Facility Storage Cont->EHS Incin High-Temperature Incineration EHS->Incin

Standardized EPA-compliant disposal routing for substituted benzoic acid solid waste.

Step-by-Step Disposal Methodology:

  • Primary Containment: Place all unused chemical, contaminated weighing boats, and spill cleanup materials into a sealable, leak-proof Polypropylene or HDPE waste container.

  • Chemical Segregation: Store the waste container strictly away from strong oxidizing agents (e.g., perchlorates, peroxides, permanganates) and strong bases. Causality: The organic backbone and the double bond are highly susceptible to exothermic oxidation, which could lead to a localized fire or container rupture[3].

  • Labeling: Affix a standardized Hazardous Waste tag. Clearly list the chemical name "4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid" and check the boxes for "Toxic" and "Irritant". Do not use abbreviations.

  • Institutional Transfer: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department for final transport to an EPA-approved high-temperature commercial incinerator.

References

  • Title: 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid Substance Database Source: NextSDS URL: [Link]

  • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: State of New Jersey Department of Health URL: [Link]

  • Title: Standard Reference Material Safety Data Sheet (Benzoic Acid) Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

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